molecular formula C24H30O9 B15591548 Eupalinolide I

Eupalinolide I

Cat. No.: B15591548
M. Wt: 462.5 g/mol
InChI Key: HPWMABTYJYZFLK-ZAUIWSEJSA-N
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Description

Eupalinolide I is a useful research compound. Its molecular formula is C24H30O9 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H30O9

Molecular Weight

462.5 g/mol

IUPAC Name

[(3aR,6E,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10-,18-6+/t19?,20-,21?,22+/m1/s1

InChI Key

HPWMABTYJYZFLK-ZAUIWSEJSA-N

Origin of Product

United States

Foundational & Exploratory

Eupalinolide I: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide I is a sesquiterpene lactone, a class of naturally occurring compounds renowned for their diverse and potent biological activities. Isolated from Eupatorium lindleyanum, a plant with a history in traditional medicine, this compound has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and anticancer properties. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, presenting key data and experimental methodologies to support further research and drug development endeavors.

Chemical Structure

The molecular formula of this compound is C₂₄H₃₀O₉, with a molecular weight of 462.49 g/mol . The core of its structure is a germacrane (B1241064) sesquiterpene skeleton, which is characterized by a ten-membered ring. This is fused to a five-membered lactone ring, a common feature of many biologically active sesquiterpene lactones. The planar structure of this compound is closely related to that of Eupalinolide N, with the key difference being the presence of an acetyl group at the C-3 position in this compound.

The elucidation of this complex structure has been achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Key Spectroscopic Data for this compound (Inferred and Comparative)

Data TypeDescription
Molecular Formula C₂₄H₃₀O₉
Molecular Weight 462.49 g/mol
Mass Spectrometry High-resolution mass spectrometry (HR-ESI-MS) is used to confirm the elemental composition.
¹H NMR Reveals the proton environment, including chemical shifts, coupling constants, and multiplicity, which helps to define the connectivity of the carbon skeleton.
¹³C NMR Provides information on the number and types of carbon atoms present in the molecule, including carbonyls, olefins, and oxygenated carbons.
2D NMR (COSY, HSQC, HMBC) These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The molecule contains multiple chiral centers, leading to a specific three-dimensional arrangement of its atoms. The determination of the relative and absolute stereochemistry is a challenging but essential task, accomplished through advanced NMR techniques and, ideally, confirmed by X-ray crystallography.

Relative Stereochemistry

The relative configuration of the stereocenters in this compound is primarily determined using Nuclear Overhauser Effect (NOE) based NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space interactions between protons that are in close proximity, providing definitive evidence for their relative spatial arrangement. For instance, NOE correlations between specific protons can establish their cis or trans relationship across ring junctions or relative to substituents on the ring.

Absolute Stereochemistry

Determining the absolute configuration of this compound involves establishing the exact (R) or (S) configuration at each chiral center. While challenging without X-ray crystallographic data for this compound itself, the absolute stereochemistry of many related sesquiterpene lactones from Eupatorium species has been determined by single-crystal X-ray diffraction. This technique provides an unambiguous three-dimensional structure of the molecule in the solid state. In the absence of such data for this compound, computational methods, such as the comparison of experimental and calculated electronic circular dichroism (ECD) spectra, can be employed to predict the absolute configuration.

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of well-established experimental procedures in natural product chemistry.

Isolation of this compound

A general workflow for the isolation of sesquiterpene lactones from Eupatorium lindleyanum is as follows:

Caption: General workflow for the isolation of this compound.

Protocol Details:

  • Extraction: The dried and powdered plant material is typically extracted with a polar solvent like ethanol (B145695) or methanol (B129727) at room temperature or under reflux.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Sesquiterpene lactones are often enriched in the ethyl acetate fraction.

  • Chromatography: The enriched fraction is subjected to multiple rounds of column chromatography.

    • Silica (B1680970) Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the components.

    • Sephadex LH-20 Chromatography: This size-exclusion chromatography is used to remove pigments and other impurities.

    • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (RP-HPLC) to yield the pure compound.

Structure Elucidation

The following experimental techniques are employed to determine the structure of the isolated compound:

Table 2: Experimental Protocols for Structure Elucidation

ExperimentMethodology
Mass Spectrometry (MS) High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to determine the accurate mass and molecular formula of the compound.
1D NMR Spectroscopy(¹H and ¹³C NMR) The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz). Chemical shifts are reported in ppm relative to the solvent signal.
2D NMR Spectroscopy(COSY, HSQC, HMBC) These experiments are conducted to establish correlations between protons and carbons. COSY identifies proton-proton couplings. HSQC correlates protons to their directly attached carbons. HMBC reveals long-range correlations between protons and carbons, which is essential for piecing together the molecular fragments.
NOESY/ROESY These experiments are performed to determine the relative stereochemistry by identifying protons that are close in space.
X-ray Crystallography If suitable crystals of the compound can be grown, single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure and absolute stereochemistry.

Signaling Pathways and Biological Activity

This compound and related sesquiterpene lactones from Eupatorium species have been reported to exhibit significant biological activities, particularly anti-inflammatory and anti-cancer effects. The proposed mechanism of action often involves the modulation of key signaling pathways.

G Eupalinolide_I This compound NFkB NF-κB Signaling Pathway Eupalinolide_I->NFkB Inhibition STAT3 STAT3 Signaling Pathway Eupalinolide_I->STAT3 Inhibition Apoptosis Induction of Apoptosis Eupalinolide_I->Apoptosis Induction Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Inflammation Leads to Cell_Proliferation Inhibition of Cancer Cell Proliferation STAT3->Cell_Proliferation Promotes

Caption: Proposed signaling pathways modulated by this compound.

The α,β-unsaturated carbonyl group in the lactone ring of this compound is a key structural feature responsible for its biological activity. It can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in proteins, thereby modulating their function. This can lead to the inhibition of pro-inflammatory transcription factors like NF-κB and STAT3, resulting in decreased production of inflammatory mediators and the induction of apoptosis in cancer cells.

Conclusion

This compound is a structurally complex natural product with significant potential for therapeutic development. This guide has provided a detailed overview of its chemical structure, stereochemistry, and the experimental methodologies used for its study. A thorough understanding of these aspects is fundamental for researchers and drug development professionals seeking to harness the therapeutic potential of this compound and its analogs. Further research, particularly the acquisition of a high-resolution crystal structure and detailed biological pathway analysis, will be invaluable in advancing this promising natural compound towards clinical applications.

isolation and purification of Eupalinolide I from Eupatorium lindleyanum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Eupalinolide I and its Potential

This compound is a member of the eupalinolide class of sesquiterpene lactones, which are characteristic chemical constituents of the genus Eupatorium.[1][2] These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This compound is often found in a complex with other eupalinolides, such as Eupalinolide J and K, in a mixture referred to as F1012-2. This complex has been shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting the potential of its individual components as therapeutic agents. The investigation of the biological activities of the F1012-2 fraction indicates that it can induce DNA damage in triple-negative breast cancer cells through the MAPK signaling pathway, mediated by reactive oxygen species (ROS).

Experimental Protocols

The following protocols are a synthesis of established methods for the isolation of eupalinolides from Eupatorium lindleyanum.

Plant Material and Extraction

The aerial parts of Eupatorium lindleyanum are the primary source for the extraction of eupalinolides.

Protocol:

  • Preparation of Plant Material: Air-dry the aerial parts of Eupatorium lindleyanum and grind them into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol (B145695) at a 1:10 (w/v) ratio at room temperature for 24 hours.

    • Repeat the extraction process three times to ensure exhaustive extraction.

    • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

Liquid-Liquid Partitioning

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Protocol:

  • Suspension: Suspend the crude ethanol extract in distilled water.

  • Sequential Partitioning: Sequentially partition the aqueous suspension with solvents of increasing polarity in a separatory funnel:

    • Petroleum Ether: To remove non-polar compounds such as fats and sterols. Repeat this step three times.

    • Ethyl Acetate (B1210297): To extract compounds of intermediate polarity, including many sesquiterpene lactones. Repeat this step three times.

    • n-Butanol: To extract more polar compounds. Repeat this step three times.

  • Fraction Concentration: Concentrate each of the petroleum ether, ethyl acetate, and n-butanol fractions separately under reduced pressure to yield the respective crude fractions. The eupalinolides are typically enriched in the ethyl acetate and n-butanol fractions.

High-Speed Counter-Current Chromatography (HSCCC) Purification

HSCCC is a highly effective technique for the preparative separation of natural products, as it minimizes sample loss due to irreversible adsorption on a solid support. This method has been successfully applied to the separation of Eupalinolide A and B.

Protocol:

  • Solvent System Selection: A two-phase solvent system is crucial for successful HSCCC separation. A commonly used system for eupalinolides is a mixture of n-hexane-ethyl acetate-methanol-water . A typical starting ratio is 1:4:2:3 (v/v/v/v) . The optimal ratio should be determined by preliminary experiments to ensure a suitable partition coefficient (K) for this compound.

  • HSCCC Operation:

    • Fill the HSCCC coil with the upper (less polar) phase as the stationary phase.

    • Set the revolution speed of the centrifuge (e.g., 900 rpm).

    • Pump the lower (more polar) phase as the mobile phase into the column at a constant flow rate (e.g., 2.0 mL/min).

    • Once hydrodynamic equilibrium is established, dissolve a known amount of the dried ethyl acetate or n-butanol fraction in a mixture of the upper and lower phases and inject it into the system.

    • Monitor the effluent with a UV detector at a wavelength of 210-254 nm.

    • Collect fractions based on the resulting chromatogram.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

Final Purification by Preparative HPLC (Proposed)

To obtain high-purity this compound, a final purification step using preparative HPLC is recommended, especially to separate it from other co-eluting eupalinolides.

Protocol:

  • Column: A reversed-phase C18 column is typically suitable for the separation of sesquiterpene lactones.

  • Mobile Phase: A gradient elution with a mixture of methanol-water or acetonitrile-water is recommended. The gradient program should be optimized to achieve baseline separation of this compound from its closely related analogues.

  • Detection: UV detection at 210-254 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Assessment: The purity of the isolated this compound should be determined by analytical HPLC. Structural elucidation can be performed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

While specific quantitative data for the isolation of this compound is not available, the following table summarizes the reported yields and purities for the closely related Eupalinolide A and B, which can serve as a benchmark for expected outcomes.[3]

CompoundStarting MaterialAmount from 540 mg of n-Butanol Fraction (mg)Purity by HPLC (%)
Eupalinolide AEupatorium lindleyanum17.997.9
Eupalinolide BEupatorium lindleyanum19.397.1

Visualizations

Experimental Workflow

G plant Dried Eupatorium lindleyanum (aerial parts) extraction Maceration with 95% Ethanol plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partitioning fractions Ethyl Acetate & n-Butanol Fractions partitioning->fractions hsccc High-Speed Counter-Current Chromatography (HSCCC) fractions->hsccc eupalinolide_fractions Fractions containing this compound hsccc->eupalinolide_fractions prep_hplc Preparative HPLC eupalinolide_fractions->prep_hplc pure_eupalinolide Pure this compound prep_hplc->pure_eupalinolide analysis Purity Assessment & Structural Elucidation (HPLC, MS, NMR) pure_eupalinolide->analysis

Caption: Workflow for the isolation and purification of this compound.

Postulated Signaling Pathway of F1012-2 (Containing this compound)

G f1012_2 F1012-2 (this compound, J, K) ros Increased Reactive Oxygen Species (ROS) f1012_2->ros akt Akt Pathway Inhibition f1012_2->akt inhibits p38 p38 Activation f1012_2->p38 activates mapk MAPK Pathway Activation ros->mapk dna_damage DNA Damage mapk->dna_damage apoptosis Apoptosis akt->apoptosis inhibition leads to cell_cycle_arrest Cell Cycle Arrest akt->cell_cycle_arrest inhibition leads to p38->apoptosis dna_damage->apoptosis dna_damage->cell_cycle_arrest

Caption: Postulated signaling pathway for the F1012-2 fraction.

Conclusion

The isolation and purification of this compound from Eupatorium lindleyanum present a challenging yet rewarding endeavor for the discovery of novel therapeutic agents. The methodologies outlined in this guide, based on successful protocols for analogous compounds, provide a solid foundation for researchers to obtain high-purity this compound for further pharmacological investigation. The elucidation of its specific biological activities and mechanisms of action will be crucial in unlocking its full therapeutic potential.

References

The Biosynthesis of Eupalinolide I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide I, a germacrane-type sesquiterpenoid lactone, is a natural product found in various members of the Asteraceae family, notably within the genus Eupatorium. Like other sesquiterpenoid lactones (STLs), this compound and its related compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including anti-inflammatory and antitumor properties. Understanding the biosynthetic pathway of this compound is crucial for the potential biotechnological production of this valuable compound and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps, relevant gene families, and experimental protocols for pathway elucidation and characterization.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of sesquiterpenoid lactone formation in plants, originating from the isoprenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon units are synthesized through the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.

The proposed pathway can be divided into three main stages:

  • Formation of the Sesquiterpene Backbone: The initial steps involve the formation of the C15 precursor, farnesyl diphosphate (FPP), and its cyclization to the germacrene A scaffold.

  • Formation of the Germacranolide Core: A series of oxidative reactions lead to the formation of the characteristic germacrane (B1241064) lactone ring, with costunolide (B1669451) as a key intermediate.

  • Tailoring of the this compound Structure: The final steps involve specific hydroxylations and acylations of the costunolide core to yield this compound.

The following diagram illustrates the proposed biosynthetic pathway:

Eupalinolide_I_Biosynthesis cluster_0 I. Formation of Sesquiterpene Backbone cluster_1 II. Formation of Germacranolide Core cluster_2 III. Tailoring to this compound IPP Isopentenyl Diphosphate (IPP) FPP Farnesyl Diphosphate (FPP) IPP->FPP FPP Synthase (FPPS) DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->FPP FPP Synthase (FPPS) GermacreneA Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GAA Germacrene A Acid (GAA) GermacreneA->GAA Germacrene A Oxidase (GAO, CYP71AV subfamily) Costunolide Costunolide GAA->Costunolide Costunolide Synthase (COS, CYP71BL subfamily) HydroxyCostunolide Hydroxylated Costunolide Intermediate Costunolide->HydroxyCostunolide Cytochrome P450 Hydroxylase(s) (e.g., CYP71 family) EupalinolideI This compound HydroxyCostunolide->EupalinolideI Acyltransferase(s) (AT)

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymes and Genes in the Pathway

The biosynthesis of this compound involves several classes of enzymes. While the specific genes from Eupatorium littorale have not yet been fully characterized, homology-based approaches and studies in related Asteraceae species provide strong candidates.

  • Farnesyl Diphosphate Synthase (FPPS): This enzyme catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form FPP, the universal precursor of sesquiterpenoids.

  • Germacrene A Synthase (GAS): A type of sesquiterpene synthase, GAS catalyzes the cyclization of FPP to form the germacrene A skeleton.

  • Germacrene A Oxidase (GAO): A cytochrome P450 monooxygenase, typically belonging to the CYP71AV subfamily, which catalyzes the three-step oxidation of the C12-methyl group of germacrene A to a carboxylic acid, forming germacrene A acid (GAA).

  • Costunolide Synthase (COS): Another cytochrome P450, usually from the CYP71BL subfamily, that hydroxylates GAA at the C6 position, leading to spontaneous lactonization to form costunolide.[1]

  • Cytochrome P450 Hydroxylases: Additional P450 enzymes, likely from the extensive CYP71 clan, are responsible for the region- and stereo-specific hydroxylations of the costunolide backbone to create the decorated intermediates required for eupalinolide synthesis. For instance, the biosynthesis of the related compound eupatolide (B211558) involves a C8-hydroxylase.[2]

  • Acyltransferases (AT): These enzymes are responsible for the transfer of acyl groups (such as acetyl or tigloyl) to the hydroxylated costunolide core, which is a common modification in many sesquiterpenoid lactones.[3]

Quantitative Data (Illustrative)

As specific quantitative data for the this compound biosynthetic pathway is not yet available in the literature, the following tables provide illustrative examples of enzyme kinetics and metabolite concentrations based on data from related sesquiterpenoid lactone pathways. These values can serve as a benchmark for future experimental work.

Table 1: Illustrative Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)kcat (s-1)
Germacrene A Synthase (GAS)Farnesyl Diphosphate5.20.8
Germacrene A Oxidase (GAO)Germacrene A15.71.2
Costunolide Synthase (COS)Germacrene A Acid25.10.5
Putative C8-HydroxylaseCostunolide30.50.3

Table 2: Illustrative Metabolite Concentrations in Eupatorium Trichomes

MetaboliteConcentration (µg/g fresh weight)
Germacrene A0.5 - 2.0
Germacrene A Acid1.0 - 5.0
Costunolide10 - 50
This compound50 - 200

Experimental Protocols

The elucidation and characterization of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Gene Discovery via Transcriptome Analysis of Trichomes

Glandular trichomes are often the primary sites of sesquiterpenoid lactone biosynthesis in Asteraceae.[4] Transcriptome analysis of these specialized tissues is a powerful tool for identifying candidate genes.

Experimental Workflow:

Transcriptome_Workflow start Isolate Trichomes from Eupatorium littorale Leaves rna_extraction Total RNA Extraction start->rna_extraction library_prep cDNA Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing assembly De novo Transcriptome Assembly sequencing->assembly annotation Functional Annotation (BLAST, GO, KEGG) assembly->annotation candidate_selection Identify Candidate Genes (CYP450s, Acyltransferases) annotation->candidate_selection end Functional Characterization candidate_selection->end Nicotiana_Expression start Clone Candidate Genes into Expression Vectors agro_transformation Transform Agrobacterium tumefaciens start->agro_transformation infiltration Co-infiltrate N. benthamiana Leaves with Agrobacterium Cultures agro_transformation->infiltration incubation Incubate Plants for 5-7 Days infiltration->incubation metabolite_extraction Metabolite Extraction from Infiltrated Leaf Tissue incubation->metabolite_extraction analysis LC-MS/MS Analysis of Metabolites metabolite_extraction->analysis end Identify Enzymatic Products analysis->end

References

Preliminary Cytotoxicity Screening of Eupalinolide I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and specific research on the preliminary cytotoxicity of Eupalinolide I is limited in publicly available literature. However, a complex designated F1012-2, which contains this compound, Eupalinolide J, and Eupalinolide K, has been studied. This guide provides a comprehensive overview based on the available information on F1012-2 and supplements it with extensive data from closely related Eupalinolide compounds (A, B, J, and O) to offer a thorough technical framework for researchers, scientists, and drug development professionals.

Introduction to Eupalinolides

Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, such as Eupatorium lindleyanum DC.[1][2][3] Various members of this family, including Eupalinolide A, B, J, and O, have demonstrated significant anti-cancer properties, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis in various cancer cell lines.[1][4][5][6] The anti-cancer activity of these compounds is often attributed to their ability to modulate key cellular signaling pathways.[4]

While data for this compound is sparse, a study on the F1012-2 complex (containing this compound, J, and K) found it to inhibit the proliferation of MDA-MB-231 triple-negative breast cancer cells by inducing apoptosis and G2/M cell cycle arrest. This effect was associated with the inhibition of the Akt signaling pathway and activation of the p38 pathway.[3]

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various Eupalinolides across different cancer cell lines, providing a comparative reference for potential cytotoxic potency.

Table 1: IC50 Values of Eupalinolide O

Cell LineCancer Type24h (µM)48h (µM)72h (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer10.345.853.57[5]
MDA-MB-453Triple-Negative Breast Cancer11.477.063.03[5]
MDA-MB-468Breast Cancer--1.04[2]
MCF 10A (Normal)Normal Breast EpithelialNo significant cytotoxicityNo significant cytotoxicityNo significant cytotoxicity[5]

Table 2: IC50 Values of Eupalinolide J

Cell LineCancer Type72h (µM)Reference
PC-3Prostate Cancer2.89 ± 0.28[6]
DU-145Prostate Cancer2.39 ± 0.17[6]

Table 3: IC50 Values of Eupalinolide A

Cell LineCancer Type48h (µM)Reference
A549Non-Small Cell Lung Cancer~10-20[7]
H1299Non-Small Cell Lung Cancer~10-20[7]

Note: Specific IC50 values for Eupalinolide A were not provided in the text, but treatments at 10, 20, and 30 µM showed significant effects.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. Below are protocols for common assays used in the screening of Eupalinolides.

Cell Viability and Cytotoxicity Assays

A. MTT Assay The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., PC-3, DU-145, MDA-MB-231) in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.[3][5][6]

  • Compound Treatment: Treat the cells with various concentrations of the Eupalinolide compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) for specified durations (e.g., 24, 48, 72 hours).[5][6] A control group with 0 µM of the compound is included.[5]

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solvent (e.g., Dimethyl Sulfoxide - DMSO) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the optical density at a wavelength of 570 nm using a microplate reader.[6] Cell viability is calculated as a percentage relative to the untreated control cells.

B. CCK-8 Assay The Cell Counting Kit-8 (CCK-8) assay is another robust method for determining cell viability.

  • Cell Seeding: Seed A549 or H1299 cells into 96-well plates at a density of 5 x 10³ cells/well.[7]

  • Compound Treatment: Treat cells with the desired concentrations of Eupalinolide A (e.g., 10, 20, 30 µM) for 48 hours.[7]

  • CCK-8 Incubation: Add 10 µL of CCK-8 solution to each well and incubate for 1.5 hours at 37°C.[7]

  • Absorbance Measurement: Measure the absorbance at 450 nm.[7]

Apoptosis and Cell Cycle Analysis

A. Flow Cytometry for Apoptosis and Cell Cycle Flow cytometry is used to quantify the percentage of apoptotic cells and determine the cell cycle distribution.

  • Cell Treatment: Culture cells with the Eupalinolide compound at specified concentrations and for a set duration (e.g., 48 hours).[5]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Staining for Apoptosis: For apoptosis detection, cells can be stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.

  • Staining for Cell Cycle: For cell cycle analysis, fix the cells in cold 70% ethanol (B145695) and then stain with a solution containing PI and RNase.

  • Analysis: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells.[4]

B. TUNEL Assay for Apoptosis The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Seeding and Treatment: Seed cells (e.g., A549, H1299) in a 6-well plate and treat with Eupalinolide A (e.g., 10 µM or 20 µM) for 48 hours.[7]

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.[7]

  • TUNEL Staining: Add the TUNEL reagent to the cells and incubate at 37°C for 2 hours.[7]

  • Counterstaining: Use DAPI to stain the cell nuclei.[7]

  • Visualization: Analyze the slides under a fluorescence microscope.[7]

Western Blot Analysis

Western blotting is employed to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Following treatment with the Eupalinolide, lyse the cells to extract total protein.[4]

  • Protein Quantification: Determine the protein concentration using a standard method like the BCA assay.[4]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., STAT3, Akt, p38, caspases, cyclins). Subsequently, incubate with a corresponding secondary antibody.[4]

  • Detection: Visualize the protein bands using a chemiluminescence detection system.[4]

Visualizations: Workflows and Signaling Pathways

Experimental and Logical Diagrams

The following diagrams, created using the DOT language, illustrate the experimental workflow for cytotoxicity screening and the key signaling pathways modulated by Eupalinolides.

G cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line (e.g., MDA-MB-231, A549) Seeding Seed cells in 96-well plates Cell_Culture->Seeding Compound_Prep Eupalinolide Stock Solution (in DMSO) Treatment Treat cells with varying concentrations of Eupalinolide Compound_Prep->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_CCK8 Cell Viability Assay (MTT / CCK-8) Incubation->MTT_CCK8 Flow_Cytometry Apoptosis & Cell Cycle Analysis (Flow Cytometry) Incubation->Flow_Cytometry Western_Blot Protein Expression Analysis (Western Blot) Incubation->Western_Blot IC50 Calculate IC50 Values MTT_CCK8->IC50 Pathway_Analysis Identify Affected Signaling Pathways Flow_Cytometry->Pathway_Analysis Western_Blot->Pathway_Analysis

Caption: Experimental workflow for the preliminary cytotoxicity screening of Eupalinolide compounds.

G cluster_ros ROS Modulation cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Eupalinolide Eupalinolide (e.g., A, B, J, O) ROS ↑ Reactive Oxygen Species (ROS) Eupalinolide->ROS STAT3 STAT3 (Inhibition) Eupalinolide->STAT3 Akt Akt (Inhibition) Eupalinolide->Akt p38 p38 MAPK (Activation) Eupalinolide->p38 AMPK AMPK/mTOR/SCD1 (Modulation) Eupalinolide->AMPK CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) Eupalinolide->CellCycleArrest ERK ERK (Activation) ROS->ERK Apoptosis Apoptosis STAT3->Apoptosis Akt->Apoptosis p38->Apoptosis AMPK->Apoptosis Ferroptosis Ferroptosis AMPK->Ferroptosis Autophagy Autophagy ERK->Autophagy

Caption: Key signaling pathways modulated by various Eupalinolide compounds in cancer cells.

Conclusion

The preliminary screening of Eupalinolides reveals a class of compounds with potent and varied anti-cancer activities. While specific cytotoxic data for this compound remains to be fully elucidated, research on the F1012-2 complex and related Eupalinolides (A, B, J, O) provides a strong foundation for future investigation. These compounds consistently demonstrate the ability to inhibit cancer cell proliferation, induce apoptosis and other forms of cell death, and arrest the cell cycle. The modulation of critical signaling pathways such as STAT3, Akt/p38 MAPK, and AMPK/mTOR underpins these effects. This technical guide offers a framework of established protocols and comparative data to aid researchers in the further exploration of this compound and its potential as a therapeutic agent.

References

Eupalinolide I: A Technical Guide on its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide I, a sesquiterpene lactone first identified in the traditional Chinese medicinal plant Eupatorium lindleyanum DC., has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and historical research surrounding this compound, with a focus on its isolation, structural elucidation, and what is currently known about its biological activity. While research on this compound as a single agent is still emerging, studies on a well-characterized sesquiterpene lactone fraction containing this compound, known as F1012-2, have demonstrated significant anti-cancer properties, including the induction of apoptosis and cell cycle arrest in triple-negative breast cancer cells. This document aims to serve as a foundational resource for researchers and professionals in drug development by detailing experimental protocols, summarizing key quantitative data, and visualizing the known signaling pathways.

Discovery and Sourcing

This compound is a naturally occurring sesquiterpene lactone belonging to the germacrane (B1241064) class. It was first isolated from Eupatorium lindleyanum DC., a perennial herbaceous plant that has a long history of use in traditional Chinese medicine for treating ailments such as cough, chronic bronchitis, and pneumonia. Phytochemical investigations into the constituents of E. lindleyanum have led to the identification of numerous bioactive compounds, including a variety of eupalinolides.

While the initial reports detailing the specific isolation and characterization of this compound are found within broader phytochemical studies of the plant, its presence has been consistently confirmed in subsequent analyses. Much of the contemporary research has focused on a sesquiterpene lactone-rich fraction derived from E. lindleyanum, designated F1012-2, which is a complex mixture containing this compound, along with its closely related analogs, eupalinolide J and eupalinolide K.

Isolation and Structure Elucidation

General Isolation Protocol

The isolation of this compound, typically as part of the F1012-2 fraction, follows a multi-step extraction and chromatographic purification process. The general methodology, based on protocols for isolating sesquiterpene lactones from Eupatorium lindleyanum, is as follows:

  • Extraction: The dried and powdered aerial parts of E. lindleyanum are extracted with a solvent such as 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. The sesquiterpene lactones, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography: The enriched fraction is subjected to repeated column chromatography on silica (B1680970) gel, eluting with a gradient of solvents, commonly a mixture of chloroform (B151607) and methanol (B129727) or hexane (B92381) and ethyl acetate.

  • Further Purification: Fractions containing eupalinolides are further purified using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the F1012-2 fraction and, with further refinement, isolated this compound.

Experimental Workflow for Isolation

Isolation_Workflow plant Dried Eupatorium lindleyanum extraction Ethanol Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition fraction Ethyl Acetate/n-Butanol Fraction partition->fraction silica_gel Silica Gel Column Chromatography fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc f1012_2 F1012-2 Fraction (this compound, J, K) prep_hplc->f1012_2 eupalinolide_i Pure this compound f1012_2->eupalinolide_i

A generalized workflow for the isolation of this compound.
Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for elucidating the complex stereochemistry of this compound. These techniques allow for the assignment of all proton and carbon signals and establish the connectivity of atoms within the molecule.

Chemical Structure of this compound

(A chemical structure diagram would be placed here in a full whitepaper. For this text-based format, a descriptive representation is provided.)

This compound is a germacrane-type sesquiterpene lactone characterized by a 10-membered ring system, a fused α-methylene-γ-lactone ring, and various oxygen-containing functional groups.

Biological Activity and Historical Research

The majority of the biological activity data involving this compound comes from studies conducted on the F1012-2 fraction. These studies have primarily focused on its anti-cancer properties.

Anti-Cancer Activity

Research by Tian et al. (2018) demonstrated that the F1012-2 fraction exhibits significant inhibitory effects on the growth of triple-negative breast cancer (TNBC) cells, specifically the MDA-MB-231 and MDA-MB-468 cell lines.[1] The anti-proliferative effects are attributed to the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of F1012-2 Fraction in Breast Cancer Cell Lines

Cell LineTypeIC50 (µg/mL) after 48h
MDA-MB-231Triple-Negative Breast Cancer5.8 ± 0.7
MDA-MB-468Triple-Negative Breast Cancer4.2 ± 0.5
MCF-7ER-positive Breast Cancer12.5 ± 1.1
SK-BR-3HER2-positive Breast Cancer15.3 ± 1.5
MCF-10ANon-tumorigenic Breast Epithelial> 20

Data sourced from Tian et al. (2018).[1]

Experimental Protocols for Biological Assays
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the F1012-2 fraction for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

  • Cell Treatment: Cells are treated with the F1012-2 fraction at specified concentrations for 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Cell Treatment and Harvesting: Cells are treated with the F1012-2 fraction for 48 hours and then harvested.

  • Fixation: The cells are washed with PBS and fixed in 70% ethanol at -20°C overnight.

  • Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways

Studies on the F1012-2 fraction have indicated that its anti-cancer effects are mediated through the modulation of key signaling pathways involved in cell survival and proliferation. The fraction was shown to inhibit the Akt signaling pathway and activate the p38 MAPK pathway in triple-negative breast cancer cells.[1]

Signaling Pathway Affected by F1012-2

Signaling_Pathway F1012_2 F1012-2 (this compound, J, K) Akt Akt F1012_2->Akt Inhibition p38 p38 MAPK F1012_2->p38 Activation Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Apoptosis Apoptosis p38->Apoptosis

F1012-2 inhibits the pro-survival Akt pathway and activates the pro-apoptotic p38 MAPK pathway.

Conclusion and Future Directions

This compound is a promising natural product isolated from Eupatorium lindleyanum. While its individual biological activities are still under-investigated, its presence in the demonstrably anti-cancer fraction F1012-2 highlights its therapeutic potential. The data gathered from studies on F1012-2 provide a strong rationale for the further investigation of this compound as a single chemical entity.

Future research should focus on:

  • The development of a standardized and scalable protocol for the isolation of pure this compound.

  • A thorough investigation of the in vitro and in vivo anti-cancer activities of pure this compound against a broader range of cancer types.

  • Elucidation of the specific molecular targets and mechanisms of action of this compound.

  • Preclinical evaluation of this compound, including pharmacokinetic and toxicological studies, to assess its potential as a drug candidate.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The foundation of knowledge surrounding this compound, particularly from the studies on the F1012-2 fraction, provides a clear path for future research and development efforts.

References

Spectroscopic Data Analysis of Eupalinolide I: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, specific, comprehensive, and publicly available spectroscopic data (NMR and MS) for Eupalinolide I could not be located. To fulfill the core requirements of this guide, detailed spectroscopic data for the closely related and well-documented analogue, Eupalinolide A , will be presented and analyzed. The methodologies and principles described herein are directly applicable to the structural elucidation of this compound, given their structural similarities as sesquiterpene lactones.

This technical guide provides a detailed overview of the spectroscopic data analysis of Eupalinolide A, a representative sesquiterpene lactone of the Eupalinolide family. This document is intended for researchers, scientists, and drug development professionals involved in natural product chemistry, offering a comprehensive look at the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data that are crucial for its structural elucidation.

Introduction to Eupalinolides

Eupalinolides are a class of sesquiterpene lactones, which are naturally occurring compounds found in various plant species, particularly within the Eupatorium genus. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory and antitumor properties. The structural characterization of these complex molecules relies heavily on modern spectroscopic techniques, primarily NMR and MS.

Mass Spectrometry (MS) Data of Eupalinolide A

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is fundamental in determining the molecular weight and elemental composition of a compound. For Eupalinolide A, electrospray ionization (ESI) is a commonly employed technique.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides highly accurate mass measurements, allowing for the determination of the molecular formula.

IonObserved m/zCalculated m/zMolecular Formula
[M+H]⁺463.1944-C₂₄H₃₀O₉
[M+NH₄]⁺480.2212-C₂₄H₃₄NO₉
[M+Na]⁺485.1769-C₂₄H₃₀NaO₉
Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of Eupalinolide A reveals characteristic losses of functional groups.

A key fragmentation pathway for the [M+H]⁺ ion of Eupalinolide A (m/z 463.1944) involves the following steps[1]:

  • A loss of a molecule of acetic acid (CH₃COOH).

  • Subsequent loss of an OHC-CH molecule.

  • Further loss of a C₅H₈O₃ moiety to produce a significant fragment ion at m/z 245.1169.

  • The ion at m/z 245.1169 can then undergo further fragmentation, including the loss of one molecule of carbon monoxide (CO) and two molecules of water (H₂O), leading to the formation of ions at m/z 227.1070, m/z 209.0962, and m/z 181.1006[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of Eupalinolide A

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the chemical environment, connectivity, and stereochemistry of atoms. The complete assignment of ¹H and ¹³C NMR spectra is achieved through a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments.

Due to the unavailability of a complete, assigned NMR data table for Eupalinolide A in the searched literature, a representative table structure is provided below. The chemical shifts and coupling constants would be populated from a detailed analysis of its spectra found in specialized publications.

¹H NMR Data (Representative)
Positionδ (ppm)MultiplicityJ (Hz)
............
............
¹³C NMR Data (Representative)
Positionδ (ppm)Type
.........
.........

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following sections outline typical experimental protocols for the analysis of sesquiterpene lactones like Eupalinolide A.

NMR Spectroscopy

Sample Preparation:

  • A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is typically used.

  • 1D Spectra:

    • ¹H NMR: Standard pulse programs are used to acquire the proton spectrum. Key parameters include spectral width, acquisition time, relaxation delay, and number of scans.

    • ¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Spectra:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.

Mass Spectrometry

Sample Preparation:

  • A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to promote ionization.

Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system is commonly used.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like Eupalinolides.

  • Analysis:

    • Full Scan MS: Acquires a mass spectrum over a defined m/z range to determine the molecular weight and identify adducts.

    • MS/MS: The instrument isolates a precursor ion of interest and subjects it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like Eupalinolide A.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation Isolation Isolation & Purification NMR NMR Spectroscopy (1D & 2D) Isolation->NMR MS Mass Spectrometry (HRMS & MS/MS) Isolation->MS NMR_Analysis NMR Spectral Analysis (Assignments, Coupling Constants) NMR->NMR_Analysis MS_Analysis MS Data Interpretation (Molecular Formula, Fragmentation) MS->MS_Analysis Structure Structure Proposal & Confirmation NMR_Analysis->Structure MS_Analysis->Structure

Caption: General workflow for spectroscopic data analysis of a natural product.

Key 2D NMR Correlations for Structure Elucidation

The following diagram illustrates the logical relationships of how different 2D NMR experiments (COSY and HMBC) are used to build up the molecular structure.

NMR_Correlations cluster_cosy ¹H-¹H COSY cluster_hmbc ¹H-¹³C HMBC cluster_hsqc ¹H-¹³C HSQC cluster_structure Structural Fragment H1 Proton A H2 Proton B H1->H2 J-coupling C2 Carbon Y H1->C2 2-3 bond correlation HC_A Proton A is directly bonded to Carbon X H1->HC_A C1 Carbon X H2->C1 2-3 bond correlation HC_B Proton B is directly bonded to Carbon Y H2->HC_B C1->HC_A C2->HC_B Fragment ...-C(X)-C(Y)-... HC_A->Fragment elucidates HC_B->Fragment elucidates

Caption: Key 2D NMR correlations for elucidating structural fragments.

References

Eupalinolide I: An Uncharted Territory in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant gap in the understanding of the anti-inflammatory effects of Eupalinolide I, a specific sesquiterpene lactone isolated from the plant genus Eupatorium. Despite the documented anti-inflammatory properties of other compounds from this genus and even other Eupalinolide analogues, dedicated research elucidating the specific mechanisms of this compound in inflammatory processes is currently unavailable. This technical guide, therefore, aims to summarize the known anti-inflammatory activities of closely related Eupalinolide compounds to provide a foundational context for future research into this compound.

While direct experimental data on this compound is lacking, a study on a complex named F1012-2, which is composed of this compound, Eupalinolide J, and Eupalinolide K, has demonstrated biological activity. This complex was found to induce apoptosis and cell cycle arrest in breast cancer cells, suggesting that the constituent compounds, including this compound, are biologically active.[1] However, this study did not specifically investigate anti-inflammatory effects.

Anti-Inflammatory Properties of Related Eupalinolides

To provide a potential framework for understanding the possible anti-inflammatory action of this compound, this section details the established effects of other Eupalinolide compounds.

Eupalinolide A

Eupalinolide A has been recognized for its anti-inflammatory and anti-tumor activities.[2] While much of the research has focused on its efficacy in cancer models, its anti-inflammatory properties are an area of growing interest.[2]

Eupalinolide B

Eupalinolide B has demonstrated notable anti-inflammatory and anti-proliferative effects.[3][4] It has been shown to alleviate conditions such as rheumatoid arthritis, acute lung injury, and periodontitis.[5]

Mechanism of Action:

Eupalinolide B exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway .[5][6] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

The proposed mechanism involves:

  • Inhibition of IκBα Phosphorylation and Degradation: In inflammatory conditions, IκBα (inhibitor of kappa B) is phosphorylated and subsequently degraded, which allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Eupalinolide B has been shown to inhibit this phosphorylation and degradation, thereby keeping NF-κB sequestered in the cytoplasm.[6]

  • Reduced Nuclear Translocation of NF-κB p65: By preventing IκBα degradation, Eupalinolide B effectively reduces the translocation of the p65 subunit of NF-κB into the nucleus.[6]

  • Downregulation of Pro-inflammatory Cytokines and Mediators: As a consequence of NF-κB inhibition, Eupalinolide B significantly suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-6 (IL-6) , and Interleukin-1β (IL-1β) .[6] It also inhibits the production of nitric oxide (NO).[5]

The diagram below illustrates the inhibitory effect of Eupalinolide B on the NF-κB signaling pathway.

G Figure 1: Proposed Anti-Inflammatory Mechanism of Eupalinolide B via NF-κB Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 (NF-κB) IkBa_p65->p65 Degradation of IκBα p65_nuc p65/p50 p65->p65_nuc Translocation Nucleus Nucleus DNA DNA p65_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription Eupalinolide_B Eupalinolide B Eupalinolide_B->IKK Inhibits

A simplified diagram of the NF-κB signaling pathway and the inhibitory point of Eupalinolide B.
Eupalinolide J and O

Research on Eupalinolide J and O has predominantly focused on their anti-cancer properties, demonstrating their ability to induce apoptosis and inhibit cancer cell proliferation and metastasis.[1][7][8] While inflammation is often linked to cancer progression, direct studies on the anti-inflammatory mechanisms of these specific compounds are limited.

Experimental Protocols for Studying Anti-Inflammatory Effects

While no protocols are available for this compound, the following are standard in vitro and in vivo models used to assess the anti-inflammatory activity of natural compounds, as seen in studies of other Eupalinolides and related molecules.

In Vitro Models
  • Cell Lines: RAW 264.7 murine macrophages are commonly used.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in macrophages.

  • Assays:

    • Nitric Oxide (NO) Production Assay (Griess Assay): Measures the production of nitrite, a stable product of NO, in the cell culture supernatant.

    • Cytokine Quantification (ELISA): Enzyme-Linked Immunosorbent Assays are used to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

    • Western Blot Analysis: Used to determine the protein expression levels of key signaling molecules in pathways like NF-κB (e.g., p-IκBα, IκBα, p-p65, p65) and MAPK.

    • Quantitative Real-Time PCR (qRT-PCR): Measures the mRNA expression levels of pro-inflammatory genes.

    • Immunofluorescence Staining: Visualizes the cellular localization of proteins, such as the nuclear translocation of NF-κB p65.

The general workflow for in vitro anti-inflammatory screening is depicted below.

G Figure 2: General Workflow for In Vitro Anti-Inflammatory Screening start Start cell_culture Culture Macrophages (e.g., RAW 264.7) start->cell_culture pretreatment Pre-treat with Eupalinolide Compound cell_culture->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis griess_assay Griess Assay (NO) supernatant_collection->griess_assay elisa ELISA (Cytokines) supernatant_collection->elisa western_blot Western Blot (Proteins) cell_lysis->western_blot qpcr qRT-PCR (mRNA) cell_lysis->qpcr end End griess_assay->end elisa->end western_blot->end qpcr->end

A typical experimental workflow for assessing the anti-inflammatory potential of a compound in vitro.
In Vivo Models

  • Animal Models:

    • Carrageenan-induced Paw Edema: A model of acute inflammation.

    • LPS-induced Systemic Inflammation: Used to assess the systemic anti-inflammatory effects.

    • Adjuvant-induced Arthritis in Rats: A model for chronic inflammatory diseases like rheumatoid arthritis.[3]

  • Assessments:

    • Measurement of paw volume or ear thickness.

    • Histopathological analysis of inflamed tissues.

    • Measurement of serum levels of inflammatory cytokines.

    • Immunohistochemical analysis of inflammatory markers in tissues.

Conclusion and Future Directions

The current body of scientific literature does not provide specific data on the anti-inflammatory effects of this compound. However, the demonstrated anti-inflammatory activities of other Eupalinolides, particularly Eupalinolide B through the inhibition of the NF-κB pathway, suggest that this compound may possess similar properties.

Future research should focus on isolating this compound and systematically evaluating its anti-inflammatory potential using established in vitro and in vivo models. Such studies would be crucial to determine if this compound could be a viable candidate for the development of new anti-inflammatory therapies. Key areas of investigation should include its effects on major inflammatory signaling pathways like NF-κB and MAPK, and its ability to modulate the production of pro-inflammatory mediators.

References

Eupalinolide I: An In-Depth Technical Guide on its Role in Modulating Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively details the activities of various eupalinolide derivatives, such as Eupalinolide A, B, J, and O. However, there is a significant scarcity of research focused specifically on the signaling pathway modulation of Eupalinolide I as an individual compound. It has been primarily studied as a constituent of F1012-2 , a sesquiterpene lactone fraction isolated from Eupatorium lindleyanum DC., which also contains Eupalinolide J and Eupalinolide K.

This guide will focus on the known biological activities and pathway modulations of the F1012-2 complex, as this represents the most relevant available data pertaining to this compound. For context, the well-documented effects of other individual eupalinolide compounds will also be referenced.

Overview of F1012-2 Activity

F1012-2, containing this compound, exhibits potent anti-cancer properties, particularly against triple-negative breast cancer (TNBC) cell lines.[1] Its mechanism of action is multifactorial, leading to the inhibition of cell growth by inducing cell cycle arrest, apoptosis, and autophagy.[1] Furthermore, F1012-2 has been shown to trigger a DNA damage response mediated by the production of reactive oxygen species (ROS).[2]

Modulation of Core Signaling Pathways by F1012-2

The anti-neoplastic effects of the F1012-2 fraction are linked to its ability to modulate several key intracellular signaling cascades.

Akt and p38 MAPK Signaling

F1012-2 has been identified as an activator of both the Akt and p38 signaling pathways.[1] While Akt is often associated with pro-survival signals, its activation in this context, alongside the stress-activated p38 pathway, contributes to a complex cellular response that ultimately favors apoptosis and cell cycle arrest.[1] The p38 MAPK pathway's activation is a crucial response to cellular stressors, including ROS, which F1012-2 is known to induce.[2]

F1012_2_Akt_p38_Pathway F1012 F1012-2 (this compound, J, K) Akt Akt F1012->Akt Activates p38 p38 MAPK F1012->p38 Activates Apoptosis Apoptosis Akt->Apoptosis p38->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest p38->CellCycleArrest

F1012-2 activates Akt and p38 MAPK pathways leading to apoptosis.
ROS-Mediated MAPK Signaling

A primary mechanism of F1012-2 is the induction of intracellular ROS.[2] Elevated ROS levels act as a significant cellular stressor, leading to DNA damage. This, in turn, activates the broader MAPK signaling family, including JNK, ERK, and p38.[2] This cascade is critical in mediating the cellular response to DNA damage, which can halt cell proliferation to allow for repair or, if the damage is too severe, trigger apoptosis.[2]

F1012_2_ROS_MAPK_Pathway F1012 F1012-2 (this compound, J, K) ROS ↑ Reactive Oxygen Species (ROS) F1012->ROS DNA_Damage DNA Damage ROS->DNA_Damage MAPK_Pathway MAPK Pathway DNA_Damage->MAPK_Pathway Activates JNK JNK MAPK_Pathway->JNK ERK ERK MAPK_Pathway->ERK p38 p38 MAPK_Pathway->p38 Cellular_Response Apoptosis & Cell Cycle Arrest JNK->Cellular_Response ERK->Cellular_Response p38->Cellular_Response

F1012-2 induces ROS, leading to DNA damage and MAPK pathway activation.

Quantitative Data Summary

While specific IC₅₀ values for this compound are not available, data from studies on F1012-2 and other eupalinolides provide insight into the potent anti-cancer activity of this class of compounds.

Table 1: Cellular Effects of F1012-2 on Triple-Negative Breast Cancer Cells

Cell Line Treatment Concentration (µg/mL) Effect Reference
MDA-MB-468 F1012-2 4 Induction of Apoptosis [3]
MDA-MB-468 F1012-2 8 Significant Induction of Apoptosis [3]
MDA-MB-231 F1012-2 4 Induction of Apoptosis [3]
MDA-MB-231 F1012-2 8 Significant Induction of Apoptosis [3]
MDA-MB-231 F1012-2 0-16 Inhibition of Cell Viability (48h) [2]

| MDA-MB-468 | F1012-2 | 0-16 | Inhibition of Cell Viability (48h) |[2] |

Table 2: IC₅₀ Values of Other Eupalinolide Derivatives in Cancer Cell Lines

Compound Cell Line IC₅₀ Value (µM) Duration (h) Reference
Eupalinolide J MDA-MB-231 3.74 ± 0.58 Not Specified [4]
Eupalinolide J MDA-MB-468 4.30 ± 0.39 Not Specified [4]
Eupalinolide O MDA-MB-231 10.34 24 [5]
Eupalinolide O MDA-MB-231 5.85 48 [5]
Eupalinolide O MDA-MB-231 3.57 72 [5]
Eupalinolide O MDA-MB-453 11.47 24 [5]
Eupalinolide O MDA-MB-453 7.06 48 [5]

| Eupalinolide O | MDA-MB-453 | 3.03 | 72 |[5] |

Detailed Experimental Protocols

The following sections describe generalized methodologies for key experiments cited in the referenced studies on eupalinolides. For specific concentrations, incubation times, and reagents, consulting the original research articles is crucial.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., 5,000 cells/well) in 96-well plates and allow them to adhere overnight.[6]

  • Treatment: Treat cells with various concentrations of the test compound (e.g., F1012-2) or a vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, 72 hours).[6]

  • MTT Addition: After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[7]

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[7]

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 450 or 550 nm) using a microplate reader.[6][7]

Western Blotting

This technique is used to detect specific protein levels, including the phosphorylation status of signaling proteins.

  • Cell Lysis: After treatment, wash cells with PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.[6][7]

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.[7]

  • Electrophoresis: Separate equal amounts of protein (e.g., 50 µg) by SDS-PAGE.[6]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]

  • Blocking: Block the membrane with a solution like 5% skimmed milk to prevent non-specific antibody binding.[7]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C, followed by incubation with an appropriate HRP-conjugated secondary antibody.[5][7]

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) kit and quantify with imaging software.[5]

Apoptosis Assay (Flow Cytometry)

This method quantifies the number of cells undergoing apoptosis.

  • Cell Treatment & Harvesting: Treat cells with the compound for the desired time. Collect both adherent and floating cells.[8]

  • Staining: Wash the cells with cold PBS and resuspend them in a binding buffer. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) or 7-AAD according to the manufacturer's protocol.[3][8]

  • Analysis: Analyze the stained cells using a flow cytometer. The different stains allow for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Experimental_Workflow_Apoptosis Start Seed Cells in Culture Plate Treat Treat with F1012-2 (e.g., 24 hours) Start->Treat Harvest Harvest Adherent & Floating Cells Treat->Harvest Wash Wash with Cold PBS Harvest->Wash Stain Stain with Annexin V-FITC and 7-AAD/PI Wash->Stain Analyze Analyze via Flow Cytometry Stain->Analyze Result Quantify Apoptotic vs. Viable vs. Necrotic Cells Analyze->Result

Generalized workflow for detecting apoptosis via flow cytometry.
Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the ability of cancer cells to migrate through a porous membrane, with an added Matrigel layer for invasion studies.

  • Cell Preparation: Suspend cancer cells in a serum-free medium.

  • Seeding: Place the cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion).[7]

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber.

  • Incubation: Incubate the chambers for 12-24 hours to allow for cell migration/invasion.[7]

  • Staining: Remove non-migrated cells from the top of the membrane. Fix and stain the cells that have migrated to the underside of the membrane with crystal violet.[7]

  • Quantification: Count the stained cells under a microscope to determine the extent of migration or invasion.

Conclusion

While direct evidence for the role of This compound in modulating signaling pathways is currently lacking, its presence in the active fraction F1012-2 strongly suggests its contribution to the observed anti-cancer effects. The F1012-2 complex exerts its potent activity against triple-negative breast cancer by inducing ROS production, which subsequently triggers DNA damage and the activation of the Akt and MAPK (p38, JNK, ERK) signaling pathways. This cascade culminates in G2/M cell cycle arrest and apoptosis. The detailed protocols and quantitative data from related eupalinolides provide a solid framework for future investigations aimed at isolating the specific contribution of this compound and elucidating its unique therapeutic potential.

References

Methodological & Application

Eupalinolide I: In Vitro Cell Culture Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of Eupalinolide I, a sesquiterpene lactone with potential therapeutic applications. The following protocols are based on established methodologies for similar compounds in the Eupalinolide family and are intended to serve as a foundational framework for studying the cellular effects of this compound.

Overview

Eupalinolides are a class of natural compounds that have demonstrated significant anti-cancer and anti-inflammatory activities in preclinical studies. These compounds have been shown to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cell proliferation and survival, such as STAT3 and NF-κB.[1][2][3] This document outlines detailed protocols for investigating the in vitro efficacy of this compound in relevant cell culture models.

Data Summary of Related Eupalinolides

Quantitative data from studies on various Eupalinolide derivatives can provide a valuable reference for designing experiments with this compound. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and other key quantitative findings.

Eupalinolide DerivativeCell Line(s)AssayKey FindingsReference(s)
Eupalinolide J MDA-MB-231 (TNBC)MTT AssayIC50: 3.74 ± 0.58 µM[1]
MDA-MB-468 (TNBC)MTT AssayIC50: 4.30 ± 0.39 µM[1]
PC-3 (Prostate Cancer)MTT AssayDose- and time-dependent inhibition of proliferation[4][5]
DU-145 (Prostate Cancer)MTT AssayDose- and time-dependent inhibition of proliferation[4][5]
Eupalinolide O MDA-MB-231 (TNBC)MTT AssayIC50 (48h): 5.85 µM[6]
MDA-MB-453 (TNBC)MTT AssayIC50 (48h): 7.06 µM[6]
Eupalinolide A A549 (NSCLC)Apoptosis Assay1.79% to 47.29% increase in apoptosis[7][8]
H1299 (NSCLC)Apoptosis Assay4.66% to 44.43% increase in apoptosis[7][8]
A549 (NSCLC)Cell Cycle Analysis2.91% to 21.99% increase in G2-phase cells[7]
H1299 (NSCLC)Cell Cycle Analysis8.22% to 18.91% increase in G2-phase cells[7]
Eupalinolide B Raw264.7 (Macrophages)NO Inhibition AssayInhibition of NO release[3]

Experimental Protocols

General Cell Culture and Maintenance

Aseptic techniques are paramount for successful cell culture experiments. Standard protocols for cell line maintenance, including thawing, passaging, and cryopreservation, should be followed.[9]

  • Thawing Frozen Cells: Rapidly thaw vials in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium. Centrifuge to pellet the cells, remove the cryopreservative-containing supernatant, and resuspend the cells in fresh medium.[9]

  • Cell Passaging: Subculture cells when they reach 70-80% confluency to maintain them in the exponential growth phase.[10]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[11]

Assessment of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.[6]

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1-20 µM) for various time points (e.g., 24, 48, 72 hours).[6] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Following treatment, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[11]

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (1.2 x 10⁶ cells/well) and treat with this compound (e.g., 5 and 10 µM) for 48 hours.[6]

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[4]

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.[4][6]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

Protocol:

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-p65, p65, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Experimental Workflows

Eupalinolide-Induced Apoptosis Pathway

Eupalinolides have been shown to induce apoptosis through the intrinsic, mitochondria-mediated pathway. This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[4][6][12]

Eupalinolide This compound ROS ROS Generation Eupalinolide->ROS Bcl2_Bax Decreased Bcl-2/Bax Ratio Eupalinolide->Bcl2_Bax MMP Mitochondrial Membrane Potential Disruption ROS->MMP Caspases Caspase Activation (Caspase-9, Caspase-3) MMP->Caspases Bcl2_Bax->MMP Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Inhibition of the STAT3 Signaling Pathway

The STAT3 signaling pathway is a critical regulator of cancer cell proliferation and survival. Eupalinolides can suppress this pathway by inhibiting the phosphorylation of STAT3.[1][2]

Eupalinolide This compound pSTAT3 STAT3 Phosphorylation (p-STAT3) Eupalinolide->pSTAT3 STAT3_dimer STAT3 Dimerization & Nuclear Translocation pSTAT3->STAT3_dimer Gene_exp Target Gene Expression (e.g., Bcl-2, Cyclin D1) STAT3_dimer->Gene_exp Proliferation Cell Proliferation & Survival Gene_exp->Proliferation

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation and cell survival. Eupalinolides can exert anti-inflammatory effects by inhibiting this pathway.[3][13]

Eupalinolide This compound IKK IKK Activation Eupalinolide->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa p65 NF-κB (p65) Nuclear Translocation IkBa->p65 Inflammatory_genes Pro-inflammatory Gene Expression p65->Inflammatory_genes Inflammation Inflammation Inflammatory_genes->Inflammation

Caption: Inhibition of the canonical NF-κB signaling pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.

cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies Cell_Culture Cell Culture MTT_Assay MTT Assay (Determine IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis MTT_Assay->Cell_Cycle_Assay Western_Blot Western Blot (Signaling Pathways) MTT_Assay->Western_Blot

References

Application Note: A Framework for Investigating the Efficacy of Eupalinolide I on Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for investigating the potential therapeutic effects of Eupalinolide I on breast cancer cell lines. While direct research on this compound is limited, extensive data from its close structural analogs, Eupalinolide J (EJ) and Eupalinolide O (EO), demonstrate significant anti-cancer activity, particularly against aggressive triple-negative breast cancer (TNBC) subtypes.[1][2][3][4][5] These compounds have been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest by modulating key signaling pathways such as STAT3 and Akt/p38 MAPK.[1][2][6][7] This application note synthesizes the available data on related eupalinolides to provide a predictive framework and detailed experimental protocols for the systematic evaluation of this compound as a potential anti-cancer agent.

Background: The Anti-Cancer Potential of Eupalinolides

Eupalinolides are sesquiterpene lactones isolated from plants of the Eupatorium genus.[1][3] Several members of this family, notably Eupalinolide O and Eupalinolide J, have shown potent cytotoxic effects against human breast cancer cells, especially the triple-negative MDA-MB-231, MDA-MB-453, and MDA-MB-468 cell lines, while exhibiting lower toxicity to normal breast epithelial cells (MCF-10A).[1][2] A complex known as F1012-2, which contains this compound, J, and K, has been found to induce apoptosis and G2/M cell cycle arrest in MDA-MB-231 cells, suggesting that this compound contributes to this anti-proliferative activity.[6][7]

The primary mechanisms of action identified for these related compounds include:

  • Induction of Apoptosis: Both EJ and EO trigger programmed cell death through the mitochondrial (intrinsic) pathway, characterized by the loss of mitochondrial membrane potential (MMP), activation of caspases 3 and 9, and regulation of the Bcl-2 protein family (increasing pro-apoptotic Bax/Bad and decreasing anti-apoptotic Bcl-2/Bcl-xl).[2][3]

  • Cell Cycle Arrest: Treatment with these compounds leads to a significant arrest of breast cancer cells in the G2/M phase of the cell cycle.[2][3] This is often associated with the downregulation of key cell cycle regulators like cyclin B1.[2][8]

  • Modulation of Signaling Pathways: The anti-cancer effects are mediated by targeting critical signaling cascades. Eupalinolide J has been shown to inhibit the STAT3 signaling pathway, while Eupalinolide O appears to function by generating reactive oxygen species (ROS) that subsequently modulate the Akt/p38 MAPK pathway.[1][2][4]

Quantitative Data from Related Eupalinolides

The following tables summarize the inhibitory concentrations (IC50) and cell cycle distribution data from studies on Eupalinolide O and Eupalinolide J, which can serve as a benchmark for evaluating this compound.

Table 1: IC50 Values of Eupalinolide O and J on Breast Cancer Cell Lines

Compound Cell Line 24h (µM) 48h (µM) 72h (µM) Reference
Eupalinolide O MDA-MB-231 10.34 5.85 3.57 [1]
MDA-MB-453 11.47 7.06 3.03 [1]
Eupalinolide J MDA-MB-231 - - 3.74 ± 0.58 [2][8]

| | MDA-MB-468 | - | - | 4.30 ± 0.39 |[2][8] |

Table 2: Effect of Eupalinolide J on Cell Cycle Distribution in MDA-MB-231 Cells

Treatment (24h) G0/G1 Phase (%) S Phase (%) G2/M Phase (%) Reference
Control 56.4 30.1 13.5 [2]
EJ (2.5 µM) 48.2 23.5 28.3 [2]

| EJ (5.0 µM) | 35.1 | 19.4 | 45.5 |[2] |

Key Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathways of related eupalinolides and a recommended experimental workflow for testing this compound.

Eupalinolide_J_Pathway Eupalinolide J Signaling Pathway EJ Eupalinolide J STAT3 STAT3 (p-STAT3) EJ->STAT3 Bcl2_Bclxl Bcl-2, Bcl-xl (Anti-apoptotic) STAT3->Bcl2_Bclxl CyclinB1 Cyclin B1, c-Myc (Cell Cycle Regulators) STAT3->CyclinB1 Apoptosis Apoptosis Bcl2_Bclxl->Apoptosis Bax_Bad Bax, Bad (Pro-apoptotic) Bax_Bad->Apoptosis G2M_Arrest G2/M Arrest CyclinB1->G2M_Arrest down-regulation leads to arrest

Caption: Eupalinolide J inhibits STAT3, leading to apoptosis and G2/M arrest.

Eupalinolide_O_Pathway Eupalinolide O Signaling Pathway EO Eupalinolide O ROS ↑ Reactive Oxygen Species (ROS) EO->ROS Akt Akt (p-Akt) ROS->Akt inhibits p38 p38 MAPK (p-p38) ROS->p38 activates Bcl2_family Bcl-2 Family Regulation Akt->Bcl2_family p38->Bcl2_family Caspase3 Caspase-3 Activation Bcl2_family->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Eupalinolide O induces ROS, modulating Akt/p38 MAPK to trigger apoptosis.

Experimental_Workflow Experimental Workflow for this compound cluster_0 Phase 1: Screening & Viability cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Pathway Analysis Culture 1. Culture Breast Cancer Cell Lines (e.g., MDA-MB-231) Treatment 2. Treat with this compound (Dose & Time Course) Culture->Treatment MTT 3. Cell Viability Assay (MTT Assay) Treatment->MTT IC50 4. Determine IC50 Value MTT->IC50 Apoptosis_Assay 5. Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay CellCycle_Assay 6. Cell Cycle Analysis (PI Staining) IC50->CellCycle_Assay WesternBlot 7. Protein Analysis (Western Blot) Apoptosis_Assay->WesternBlot CellCycle_Assay->WesternBlot Targets 8. Probe Key Targets: p-STAT3, p-Akt, p-p38, Caspases, Bcl-2 family WesternBlot->Targets

Caption: Recommended workflow for evaluating this compound's anti-cancer effects.

Detailed Experimental Protocols

These protocols are standardized procedures for the key experiments outlined in the workflow.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.[9][10][11][12]

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • DMSO or Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[10]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the corresponding this compound dilution. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[10][12]

  • Solubilization: Carefully remove the medium. Add 150 µL of DMSO or MTT solvent to each well to dissolve the formazan crystals.[13]

  • Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570-590 nm using a microplate reader.[9][10]

  • Analysis: Subtract the background absorbance from the blank wells. Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with this compound (e.g., at IC50 concentration) for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.[15]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]

  • Staining: Add 5 µL of Annexin V-FITC and 1-5 µL of PI staining solution to the cell suspension.[15][17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16][17]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Analysis: Analyze the samples immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for cell cycle phase distribution analysis by flow cytometry.[18][19]

Materials:

  • Treated and control cells

  • Cold PBS

  • Ice-cold 70% ethanol (B145695)

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with this compound for a specified time (e.g., 24 hours).

  • Harvesting: Collect all cells and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.[20]

  • Incubation: Incubate the cells for at least 2 hours (or overnight) at -20°C.[19]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 0.5 mL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[20]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will distinguish cells in G0/G1, S, and G2/M phases.[18]

Protocol 4: Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins in cell lysates to investigate signaling pathway modulation.[21][22][23][24]

Materials:

  • Treated and control cells

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-STAT3, STAT3, p-Akt, Akt, p-p38, p38, Caspase-3, Bcl-2, Bax, Cyclin B1, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice.[21] Scrape the cells and collect the lysate.

  • Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[22] Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix 20-40 µg of protein with SDS loading buffer and heat at 95-100°C for 5 minutes.[21][25]

  • Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.[23]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[21]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[25]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[24] Analyze band intensities relative to the loading control.

References

In Vivo Administration of Eupalinolide I: A Review of Available Data and Protocols for Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data for Eupalinolide I necessitates a review of related Eupalinolide compounds to guide future in vivo research.

Currently, there is a notable lack of publicly available scientific literature detailing the in vivo dosage and administration of this compound in animal models. Extensive searches have not yielded specific studies focusing on this particular sesquiterpene lactone. However, significant research has been conducted on other closely related Eupalinolide derivatives, including Eupalinolide A, B, J, and O. These studies provide valuable insights that can serve as a foundational reference for researchers and drug development professionals interested in the potential therapeutic applications of this compound.

This document summarizes the available in vivo data for these related compounds, presenting it in a structured format with detailed experimental protocols and signaling pathway diagrams to facilitate the design of future preclinical studies for this compound.

Data Presentation: In Vivo Dosages of Eupalinolide Derivatives

The following table summarizes the quantitative data from various in vivo studies on Eupalinolide A, B, J, and O, highlighting the animal models, dosages, administration routes, and key findings.

CompoundAnimal ModelCancer Cell LineDosageAdministration RouteTreatment DurationKey OutcomesReference
Eupalinolide A Nude MiceA549 (NSCLC)25 mg/kg and 50 mg/kgNot SpecifiedEvery 3 daysMarkedly inhibited tumor growth; decreased tumor weight and volume by over 60% without significant impact on body weight.[1][2][1][2]
Eupalinolide B Nude MicePANC-1 (Pancreatic)Not SpecifiedIntraperitonealDailySignificantly slowed tumor growth; substantially reduced tumor volume and weight.[3][3]
Eupalinolide J BALB/c nu/nu female miceMDA-MB-231-Luc (Breast)30 mg/kgIntravenous (tail vein)Once every 2 days for 18 daysEffectively inhibited cancer cell metastasis to the lungs without significant toxicity.[4][4]
Eupalinolide O Nude MiceMDA-MB-231 and MDA-MB-453 (TNBC)Low and High DosesNot Specified20 daysHigh dose significantly reduced tumor fluorescent intensity, indicating inhibited tumor growth.[5][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are generalized protocols based on the cited studies for conducting in vivo experiments with Eupalinolide compounds.

Protocol 1: Xenograft Tumor Model for Anticancer Efficacy

This protocol outlines the establishment of a xenograft model to assess the anti-tumor activity of a Eupalinolide compound.

1. Cell Culture and Preparation:

  • Culture human cancer cells (e.g., A549, PANC-1, MDA-MB-231) in appropriate media and conditions.
  • Harvest cells during the logarithmic growth phase.
  • Resuspend the cells in a suitable medium, such as a mixture of Matrigel and phosphate-buffered saline (PBS), to a final concentration of 1 x 10^6 cells in 100 µL.[1]

2. Animal Handling and Tumor Implantation:

  • Use immunocompromised mice (e.g., nude mice, BALB/c nu/nu).
  • Anesthetize the mice using an approved protocol.
  • Inject the cell suspension subcutaneously into the flank of each mouse.

3. Animal Grouping and Treatment:

  • Once tumors reach a palpable size, randomize the mice into control and treatment groups.
  • Prepare the Eupalinolide compound in a suitable vehicle (e.g., saline).
  • Administer the compound or vehicle via the chosen route (e.g., intraperitoneal or intravenous injection) according to the specified dosage and schedule.

4. Monitoring and Data Collection:

  • Measure tumor dimensions with calipers every few days and calculate the tumor volume.
  • Monitor the body weight of the mice to assess toxicity.
  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).

Protocol 2: Metastasis Model

This protocol is designed to evaluate the effect of a Eupalinolide compound on cancer cell metastasis.

1. Cell Line and Preparation:

  • Use a cancer cell line engineered to express a reporter gene, such as luciferase (e.g., MDA-MB-231-Luc), for in vivo imaging.
  • Prepare a single-cell suspension in a serum-free medium.

2. Animal and Injection:

  • Use appropriate mouse strains (e.g., BALB/c nu/nu).
  • Inject the cell suspension intravenously via the tail vein.[4]

3. Treatment and Imaging:

  • Administer the Eupalinolide compound as per the defined dosage and schedule.
  • Monitor metastasis using an in vivo imaging system at regular intervals.[4]

4. Endpoint Analysis:

  • At the study's conclusion, harvest organs of interest (e.g., lungs) for ex vivo imaging and histological analysis to confirm metastasis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathways

// Nodes EA [label="Eupalinolide A", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMPK [label="p-AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="p-mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SCD1 [label="SCD1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ferroptosis [label="Ferroptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Migration", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EA -> ROS [label=" induces"]; ROS -> AMPK [label=" activates"]; AMPK -> mTOR [label=" inhibits"]; mTOR -> SCD1 [label=" inhibits"]; SCD1 -> Proliferation [label=" promotes"]; EA -> Apoptosis [label=" induces"]; EA -> Ferroptosis [label=" induces"]; SCD1 -> Apoptosis [style=invis]; // for layout SCD1 -> Ferroptosis [style=invis]; // for layout } dot Caption: Eupalinolide A signaling pathway in NSCLC.

// Nodes EJ [label="Eupalinolide J", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ubiquitination [label="Ubiquitin-Dependent\nDegradation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MMP2 [label="MMP-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMP9 [label="MMP-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metastasis [label="Cancer Metastasis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EJ -> STAT3 [label=" promotes degradation of"]; STAT3 -> Ubiquitination [dir=none]; EJ -> Ubiquitination; Ubiquitination -> STAT3 [style=invis]; STAT3 -> MMP2 [label=" activates"]; STAT3 -> MMP9 [label=" activates"]; MMP2 -> Metastasis [label=" promotes"]; MMP9 -> Metastasis [label=" promotes"]; } dot Caption: Eupalinolide J's anti-metastatic mechanism.

// Nodes EO [label="Eupalinolide O", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS Generation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt Signaling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38MAPK [label="p38 MAPK Signaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges EO -> ROS; EO -> Akt [label=" inhibits"]; EO -> p38MAPK [label=" activates"]; ROS -> Apoptosis [label=" induces"]; Akt -> Apoptosis [label=" inhibits"]; p38MAPK -> Apoptosis [label=" induces"]; } dot Caption: Apoptosis induction by Eupalinolide O in TNBC.

Experimental Workflow

experimental_workflow

References

Application Notes and Protocols: Eupalinolide I Cytotoxicity Assessment Using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the cytotoxic effects of Eupalinolide I on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely used method to assess cell viability and proliferation.

Introduction

This compound is a sesquiterpene lactone, a class of natural products that has demonstrated significant potential in cancer research. Various analogues, such as Eupalinolide A, B, J, and O, have been shown to induce apoptosis, cell cycle arrest, and inhibit cancer cell proliferation across different cancer types, including non-small cell lung cancer, breast cancer, and prostate cancer.[1][2][3][4] The cytotoxic effects are often mediated through the modulation of key signaling pathways, such as the Akt/p38 MAPK and AMPK/mTOR pathways, and the generation of reactive oxygen species (ROS).[3][5][6] The MTT assay is a reliable and straightforward method to quantify the cytotoxic potential of compounds like this compound. The assay measures the metabolic activity of cells, where viable cells with active mitochondria reduce the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[7][8][9] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of living cells.[7]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Eupalinolide analogues in different cancer cell lines, providing a comparative context for the expected cytotoxic potency of this compound.

Eupalinolide AnalogueCell LineCancer TypeIncubation TimeIC50 (µM)Reference
Eupalinolide O MDA-MB-231Triple-Negative Breast Cancer48h~5-10[5]
Eupalinolide O MDA-MB-453Triple-Negative Breast Cancer48h~5-10[5]
Eupalinolide A A549Non-Small Cell Lung CancerNot SpecifiedNot Specified[1][3]
Eupalinolide A H1299Non-Small Cell Lung CancerNot SpecifiedNot Specified[1][3]
Eupalinolide J PC-3Prostate CancerNot SpecifiedDose-dependent decrease in viability[2]
Eupalinolide J DU-145Prostate CancerNot SpecifiedDose-dependent decrease in viability[2]
Eupalinolide J U251Glioblastoma24hNot significantly cytotoxic below 5 µM[10]
Eupalinolide J MDA-MB-231Breast Adenocarcinoma24hNot significantly cytotoxic below 5 µM[10]

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol is designed for assessing the cytotoxicity of this compound in adherent cancer cell lines cultured in 96-well plates.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line (e.g., MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer[7]

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[7]

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[10]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium from the stock solution. A suggested starting concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[2][5]

  • MTT Addition and Incubation:

    • Following the treatment period, remove the medium containing this compound.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[11]

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, protected from light.[8][11] During this incubation, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot a dose-response curve of this compound concentration versus cell viability.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate (5x10³ - 1x10⁴ cells/well) incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_treatment Add this compound to Wells incubate_24h->add_treatment prepare_dilutions Prepare this compound Dilutions (e.g., 0.1-100 µM) prepare_dilutions->add_treatment incubate_treatment Incubate for 24, 48, or 72h add_treatment->incubate_treatment add_mtt Add MTT Solution (0.5 mg/mL final conc.) incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h (Protected from light) add_mtt->incubate_mtt solubilize Add DMSO to Dissolve Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for MTT cytotoxicity assay of this compound.

Potential Signaling Pathway of Eupalinolide-Induced Cytotoxicity

Eupalinolide_Signaling cluster_upstream Upstream Events cluster_pathways Signaling Pathways cluster_downstream Downstream Effects Eupalinolide This compound ROS ↑ Reactive Oxygen Species (ROS) Eupalinolide->ROS Akt Akt Pathway (Inhibition) Eupalinolide->Akt p38_MAPK p38 MAPK Pathway (Activation) Eupalinolide->p38_MAPK AMPK AMPK Pathway (Activation) Eupalinolide->AMPK STAT3 STAT3 Pathway (Inhibition) Eupalinolide->STAT3 CellCycleArrest Cell Cycle Arrest (e.g., G2/M phase) Eupalinolide->CellCycleArrest ROS->p38_MAPK Mitochondria Mitochondrial Dysfunction Akt->Mitochondria p38_MAPK->Mitochondria mTOR mTOR Pathway (Inhibition) AMPK->mTOR STAT3->Mitochondria Caspases Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential signaling pathways affected by Eupalinolide compounds.

References

Eupalinolide I: Application Notes for Flow Cytometry Analysis of Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing apoptosis induced by Eupalinolide I using flow cytometry. The protocols and data presentation formats are designed to be readily adaptable for research and drug development settings.

Disclaimer: As of the latest literature search, specific quantitative data and established signaling pathways for this compound-induced apoptosis are not widely available. Therefore, this document utilizes data from closely related compounds, Eupalinolide A and Eupalinolide O , to illustrate the experimental design, data analysis, and presentation. Researchers should generate specific data for this compound.

Data Presentation: Eupalinolide-Induced Apoptosis in Cancer Cell Lines

The following tables summarize the pro-apoptotic effects of Eupalinolide A and Eupalinolide O on different cancer cell lines, as determined by flow cytometry.

Table 1: Effect of Eupalinolide A on Apoptosis in Non-Small Cell Lung Cancer (NSCLC) Cells

Cell LineTreatment (48h)Total Apoptotic Cells (%)Fold Change vs. Control
A549 Control (DMSO)1.79-
Eupalinolide A (20 µM)47.2926.4
H1299 Control (DMSO)4.66-
Eupalinolide A (20 µM)44.439.5

Data extracted from a study on Eupalinolide A, which demonstrated its efficacy in inducing both apoptosis and ferroptosis in NSCLC cells[1][2].

Table 2: Effect of Eupalinolide O on Apoptosis in Triple-Negative Breast Cancer (TNBC) Cells

Cell LineTreatment (48h)Apoptotic Cells (%)
MDA-MB-231 Control (DMSO)~5
Eupalinolide O (5 µM)Not specified
Eupalinolide O (10 µM)Significantly Increased
MDA-MB-453 Control (DMSO)~5
Eupalinolide O (5 µM)Not specified
Eupalinolide O (10 µM)Significantly Increased

Data from a study on Eupalinolide O, which highlighted its role in inducing apoptosis in TNBC cells through ROS generation and modulation of the Akt/p38 MAPK signaling pathway[3][4]. The study visually demonstrated a significant increase in the apoptotic population with treatment.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed the cancer cell line of interest (e.g., A549, MDA-MB-231) in 6-well plates at a density of 1-5 x 10^5 cells/well.

  • Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Incubation: Replace the existing medium with the this compound-containing medium or a vehicle control (DMSO) and incubate for the desired time points (e.g., 24, 48, 72 hours).

Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol is a widely used method for the detection of early and late-stage apoptosis.

  • Cell Harvesting:

    • For adherent cells, gently aspirate the culture medium (which may contain floating apoptotic cells) and transfer it to a 15 mL conical tube.

    • Wash the adherent cells with phosphate-buffered saline (PBS).

    • Trypsinize the cells and add them to the conical tube containing the collected medium. .

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark. .

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Visualizations

Experimental Workflow

G cluster_setup Cell Preparation and Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition and Analysis a Seed Cells in 6-well Plates b 24h Incubation for Adherence a->b c Treat with this compound (or Vehicle Control) b->c d Incubate for Desired Time (e.g., 24, 48, 72h) c->d e Harvest Cells (Adherent + Floating) d->e f Wash with Cold PBS e->f g Resuspend in 1X Binding Buffer f->g h Add Annexin V-FITC and PI g->h i Incubate 15 min at RT (Dark) h->i j Add 1X Binding Buffer i->j k Acquire on Flow Cytometer j->k l Gate and Quantify Cell Populations (Live, Apoptotic, Necrotic) k->l

Caption: Workflow for Apoptosis Analysis using Flow Cytometry.

Signaling Pathways Implicated in Eupalinolide-Induced Apoptosis

The following diagrams illustrate the signaling pathways identified for Eupalinolide A and Eupalinolide O, which may provide a starting point for investigating the mechanism of this compound.

Eupalinolide A Signaling Pathway

G EA Eupalinolide A ROS ↑ ROS EA->ROS AMPK ↑ p-AMPK ROS->AMPK mTOR ↓ p-mTOR AMPK->mTOR SCD1 ↓ SCD1 mTOR->SCD1 Apoptosis Apoptosis SCD1->Apoptosis

Caption: Eupalinolide A induces apoptosis via the ROS/AMPK/mTOR/SCD1 pathway.

Eupalinolide O Signaling Pathway

G EO Eupalinolide O ROS ↑ ROS EO->ROS Akt ↓ p-Akt ROS->Akt p38 ↑ p-p38 MAPK ROS->p38 Mito Mitochondrial Pathway (↓Bcl-2/Bax ratio, Cyto c release) Akt->Mito p38->Mito Caspases Caspase-9, Caspase-3 Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Eupalinolide O induces apoptosis via ROS and the Akt/p38 MAPK pathway.

References

Application Notes and Protocols for Western Blot Analysis of Protein Expression Changes Induced by Eupalinolide I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide I is a sesquiterpene lactone, a class of natural products that has garnered significant interest in cancer research due to the diverse biological activities exhibited by its members. While direct studies on this compound are limited, research on related eupalinolides, such as Eupalinolide A, B, J, and O, has revealed potent anti-cancer effects. These effects are often mediated through the modulation of key signaling pathways that regulate cell proliferation, apoptosis, cell cycle, and metastasis. Western blot analysis is a fundamental technique to elucidate these mechanisms by detecting changes in the expression levels of specific proteins.

These application notes provide a comprehensive guide for researchers investigating the effects of this compound on protein expression. Due to the limited availability of data specific to this compound, the target proteins and signaling pathways suggested herein are based on findings from studies on other closely related eupalinolides. This document serves as a foundational resource to design and conduct Western blot experiments to unravel the mechanism of action of this compound.

Predicted Biological Effects and Key Signaling Pathways of this compound

Based on the activities of other eupalinolides, this compound is predicted to influence several critical cellular processes in cancer cells. The following signaling pathways and protein families are proposed as primary targets for investigation.

Key Investigated Signaling Pathways:

  • Apoptosis Induction: Eupalinolides have been shown to induce programmed cell death. Key protein targets for Western blot analysis include caspases (e.g., cleaved caspase-3, -9), PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).[1][2][3]

  • Cell Cycle Arrest: Investigation into the effect of eupalinolides on cell cycle progression is crucial. Western blot analysis can quantify changes in cyclins (e.g., Cyclin B1, Cyclin D1) and cyclin-dependent kinases (e.g., CDK1, CDK2, CDK4) to determine the phase of cell cycle arrest.[1][4]

  • Metastasis Inhibition: Eupalinolides may suppress cancer cell metastasis. The STAT3 signaling pathway and its downstream targets, such as MMP-2 and MMP-9, are important proteins to investigate.[5][6]

  • Modulation of Pro-Survival Signaling: The PI3K/Akt/mTOR and MAPK (ERK, p38) pathways are often dysregulated in cancer and are known targets of natural products.[2][7][8] Western blot analysis of the phosphorylated (active) forms of these kinases is essential.

  • Induction of Autophagy and Ferroptosis: Some eupalinolides have been found to induce other forms of cell death, such as autophagy and ferroptosis.[1][4][9]

Quantitative Data Summary from Related Eupalinolide Studies

The following tables summarize quantitative data from Western blot analyses of various eupalinolides. This data can serve as a reference for expected changes when studying this compound.

Table 1: Effect of Eupalinolide A on Cell Cycle and Apoptosis-Related Proteins in Hepatocellular Carcinoma Cells (MHCC97-L and HCCLM3) [4]

Target ProteinEupalinolide A ConcentrationObserved Change in Protein Expression
CDK214 µM, 28 µMDownregulation
CDK414 µM, 28 µMDownregulation
Cyclin D114 µM, 28 µMDownregulation
Cyclin E114 µM, 28 µMDownregulation

Table 2: Effect of Eupalinolide A on Cell Cycle and Apoptosis-Related Proteins in Non-Small Cell Lung Cancer Cells (A549 and H1299) [1][10][11]

Target ProteinCell LineObserved Change in Protein Expression
CDC25CA549, H1299Downregulation
Cyclin B1A549, H1299Downregulation
BaxA549, H1299Upregulation
Bcl-2A549, H1299Downregulation

Table 3: Effect of Eupalinolide J on Apoptosis and DNA Damage Response Proteins in Human Prostate Cancer Cells [3]

Target ProteinObserved Change in Protein Expression
Cleaved Caspase-3Upregulation
Cleaved Caspase-9Upregulation
γH2AXUpregulation
p-Chk1Upregulation
p-Chk2Upregulation

Table 4: Effect of Eupalinolide O on Apoptosis and Signaling Proteins in Triple-Negative Breast Cancer Cells [2]

Target ProteinObserved Change in Protein Expression
Caspase-3Upregulation
Ki-67Downregulation
p-AktDownregulation
p-p38Upregulation

Experimental Protocols

Protocol 1: Cell Lysis and Protein Quantification

This protocol outlines the preparation of total protein lysates from cells treated with this compound.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge

  • BCA Protein Assay Kit

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of this compound for the designated time. Include a vehicle-treated control group.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.[12][13]

  • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to the culture dish.

  • Scrape the adherent cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.[12][13]

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[13]

  • Carefully transfer the supernatant (total protein extract) to a new, clean microcentrifuge tube.

  • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.[7]

  • Store the protein lysates at -80°C until use.

Protocol 2: Western Blot Analysis

This protocol provides a step-by-step guide for performing Western blot analysis to detect changes in target protein expression.[12][14][15]

Materials:

  • Protein lysates

  • Laemmli sample buffer (4x or 6x)

  • SDS-PAGE gels (appropriate acrylamide (B121943) percentage for the target protein's molecular weight)

  • Electrophoresis running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Tris-buffered saline with Tween 20 (TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., chemiluminescence imager)

Procedure:

  • Sample Preparation: Thaw the protein lysates on ice. Mix an equal amount of protein (typically 20-40 µg) from each sample with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[15]

  • SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7][14] The transfer is typically run at a constant current or voltage.

  • Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[14] This step prevents non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[12][14]

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[14]

  • Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[13][14]

  • Washing: Repeat the washing step (step 6) to remove unbound secondary antibody.

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for the recommended time.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH) to compare protein expression levels between samples.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound and the general workflow for Western blot analysis.

G cluster_0 This compound Action cluster_1 Pro-Survival Pathways cluster_2 Apoptosis Pathway cluster_3 Cell Cycle Regulation Eupalinolide_I This compound PI3K PI3K Eupalinolide_I->PI3K STAT3 STAT3 Eupalinolide_I->STAT3 Bax Bax Eupalinolide_I->Bax Bcl2 Bcl-2 Eupalinolide_I->Bcl2 CDK4_6 CDK4/6 Eupalinolide_I->CDK4_6 CyclinD1 Cyclin D1 Eupalinolide_I->CyclinD1 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Casp9 Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G1_S G1/S Arrest CDK4_6->G1_S CyclinD1->G1_S

Caption: Predicted signaling pathways modulated by this compound.

A Cell Treatment with This compound B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D Sample Preparation (Denaturation) C->D E SDS-PAGE D->E F Protein Transfer (to PVDF membrane) E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Imaging and Data Analysis J->K

Caption: Experimental workflow for Western blot analysis.

References

High-Throughput Screening Assays for Eupalinolide I Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide I and its analogs are a class of sesquiterpene lactones derived from plants of the Eupatorium genus. These natural products have garnered significant interest in drug discovery due to their potent biological activities, particularly their anticancer and anti-inflammatory properties. This document provides detailed application notes and high-throughput screening (HTS) protocols for the evaluation of this compound analogs, enabling the efficient identification and characterization of lead compounds for further development.

The screening cascade for this compound analogs typically begins with a primary high-throughput screen to assess broad cytotoxicity against a panel of cancer cell lines. Hits from the primary screen are then subjected to a battery of secondary assays to elucidate their mechanism of action, including assays for apoptosis induction, cell cycle arrest, and modulation of specific signaling pathways. Key pathways implicated in the activity of eupalinolides include STAT3, NF-κB, and Akt/p38 MAPK, as well as the generation of reactive oxygen species (ROS).

Data Presentation: In Vitro Cytotoxicity of Eupalinolide Analogs

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for various Eupalinolide analogs across a range of human cancer cell lines. This data provides a comparative overview of their cytotoxic potential.

Table 1: IC50 Values of Eupalinolide A (EA) in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MHCC97-LHepatocellular Carcinoma48~14
HCCLM3Hepatocellular Carcinoma48~14
A549Non-Small Cell Lung Cancer48Not specified
H1299Non-Small Cell Lung Cancer48Not specified

Table 2: IC50 Values of Eupalinolide B (EB) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
TU686Laryngeal Cancer6.73[1]
TU212Laryngeal Cancer1.03[1]
M4eLaryngeal Cancer3.12[1]
AMC-HN-8Laryngeal Cancer2.13[1]
Hep-2Laryngeal Cancer9.07[1]
LCCLaryngeal Cancer4.20[1]
SMMC-7721Hepatocellular CarcinomaNot specified (dose-dependent decrease in viability at 6, 12, 24 µM)[2]
HCCLM3Hepatocellular CarcinomaNot specified (dose-dependent decrease in viability at 6, 12, 24 µM)[2]
MiaPaCa-2Pancreatic CancerMost potent among EA, EB, and EO[3]

Table 3: IC50 Values of Eupalinolide J (EJ) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer3.74 ± 0.58[4]
MDA-MB-468Triple-Negative Breast Cancer4.30 ± 0.39[4]
U251GlioblastomaNon-toxic below 5 µM at 24h[5]
MDA-MB-231Breast AdenocarcinomaNon-toxic below 5 µM at 24h[5]

Table 4: IC50 Values of Eupalinolide O (EO) in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer2410.34[6]
485.85[6]
723.57[6]
MDA-MB-453Triple-Negative Breast Cancer2411.47[6]
487.06[6]
723.03[6]
MDA-MB-468Breast Cancer721.04[7]

Experimental Protocols

Protocol 1: High-Throughput Cell Viability Assay (MTT Assay)

This protocol is a primary screening assay to determine the cytotoxic effects of this compound analogs on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in complete growth medium. The final DMSO concentration should be below 0.5%.

    • Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: High-Throughput Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This secondary assay quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound analogs

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in white-walled 96-well plates and treat with this compound analogs as described in Protocol 1.

  • Assay Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activity Measurement:

    • Allow the cell plates to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescent signal of treated wells to the vehicle control.

    • Plot the fold-increase in caspase activity against the compound concentration.

Protocol 3: High-Throughput STAT3 Reporter Assay

This assay is used to screen for inhibitors of the STAT3 signaling pathway.

Materials:

  • A cell line stably expressing a STAT3-responsive luciferase reporter construct (e.g., DU-145 STAT3-luc)

  • Complete growth medium

  • This compound analogs

  • A suitable STAT3 activator (e.g., Oncostatin M)

  • Luciferase assay reagent

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the STAT3 reporter cell line in white, clear-bottom 96-well plates.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment and Stimulation:

    • Treat the cells with serial dilutions of the this compound analogs for a predetermined time.

    • Stimulate the cells with a STAT3 activator (e.g., Oncostatin M at a pre-optimized concentration) for the final 6 hours of compound treatment.

  • Cell Lysis and Luciferase Measurement:

    • Lyse the cells and measure the luciferase activity according to the luciferase assay system manufacturer's protocol.

  • Data Analysis:

    • Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed Renilla luciferase or a parallel cell viability assay).

    • Calculate the percentage of inhibition of STAT3 activity relative to the stimulated vehicle control.

    • Determine the IC50 value for the inhibition of STAT3 signaling.

Protocol 4: High-Throughput Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular generation of ROS, a known mechanism of action for some Eupalinolide analogs.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound analogs

  • A fluorescent ROS indicator dye (e.g., Dihydroethidium - DHE)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or high-content imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in black, clear-bottom 96-well plates and treat with this compound analogs as described in Protocol 1.

  • Staining with ROS Indicator:

    • Prepare a working solution of the ROS indicator dye in a suitable buffer.

    • Remove the treatment medium and wash the cells with PBS.

    • Add the ROS indicator dye solution to each well and incubate for the recommended time (e.g., 30 minutes for DHE), protected from light.

  • Measurement of Fluorescence:

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Normalize the fluorescence intensity of treated wells to the vehicle control.

    • Plot the fold-increase in ROS generation against the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by Eupalinolide analogs and a typical experimental workflow for their screening.

HTS_Workflow_for_Eupalinolide_Analogs cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_tertiary Lead Optimization Primary_Screen High-Throughput Cell Viability Assay (e.g., MTT Assay) on Cancer Cell Panel Apoptosis_Assay Apoptosis Induction (Caspase-Glo, Annexin V) Primary_Screen->Apoptosis_Assay Active Compounds Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Primary_Screen->Cell_Cycle_Assay Active Compounds ROS_Assay ROS Generation (DHE Staining) Primary_Screen->ROS_Assay Active Compounds Pathway_Assays Signaling Pathway Modulation (STAT3, NF-κB Reporter Assays) Primary_Screen->Pathway_Assays Active Compounds Lead_Optimization Structure-Activity Relationship (SAR) Studies Apoptosis_Assay->Lead_Optimization Cell_Cycle_Assay->Lead_Optimization ROS_Assay->Lead_Optimization Pathway_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies

Caption: High-throughput screening workflow for this compound analogs.

STAT3_Signaling_Pathway cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation DNA DNA STAT3_dimer->DNA Binding Gene_Expression Gene Transcription (Proliferation, Survival) DNA->Gene_Expression Eupalinolide_J Eupalinolide J Eupalinolide_J->STAT3_dimer Promotes Degradation

Caption: STAT3 signaling pathway and inhibition by Eupalinolide J.

Akt_p38_MAPK_Pathway Eupalinolide_O Eupalinolide O ROS ROS Generation Eupalinolide_O->ROS Akt Akt ROS->Akt Inhibits Phosphorylation p38_MAPK p38 MAPK ROS->p38_MAPK Promotes Phosphorylation pAkt p-Akt (Inactive) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits pp38_MAPK p-p38 MAPK (Active) p38_MAPK->pp38_MAPK pp38_MAPK->Apoptosis Promotes

Caption: Akt/p38 MAPK pathway modulation by Eupalinolide O.

Conclusion

The provided application notes and high-throughput screening protocols offer a robust framework for the systematic evaluation of this compound analogs. By employing a tiered screening approach, researchers can efficiently identify promising candidates and elucidate their mechanisms of action. The quantitative data and pathway diagrams serve as a valuable resource for guiding experimental design and interpreting results in the quest for novel therapeutics derived from this important class of natural products.

References

Application Notes and Protocols: Eupalinolide I Efficacy Studies in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide I is a sesquiterpene lactone, a class of natural products that has garnered significant interest in oncology for its potential anticancer activities. While direct in-depth studies on this compound are limited, its analogues, such as Eupalinolide A, B, J, and O, have demonstrated notable efficacy in preclinical cancer models. These related compounds have been shown to induce apoptosis, cell cycle arrest, and autophagy, as well as inhibit metastasis in various cancer cell lines, including non-small cell lung cancer, hepatocellular carcinoma, triple-negative breast cancer, and pancreatic cancer.[1][2][3][4] Efficacy for these related compounds has been confirmed in vivo using xenograft mouse models.[1][2][3] This document provides a detailed protocol for evaluating the therapeutic efficacy of this compound in a xenograft mouse model, based on the established methodologies for its analogues.

Disclaimer: The following protocols and data are based on studies of structurally similar Eupalinolide compounds. Researchers should optimize these protocols for their specific cancer model and this compound formulation.

Potential Anticancer Applications

Based on the activity of its analogues, this compound is a promising candidate for efficacy studies in a range of cancer types. The choice of a xenograft model should be guided by the in vitro sensitivity of cancer cell lines to this compound.

Signaling Pathways of Related Eupalinolides

Eupalinolides have been shown to modulate several key signaling pathways involved in cancer progression. For instance, Eupalinolide A has been reported to activate the ROS-AMPK-mTOR-SCD1 signaling pathway in non-small cell lung cancer, leading to apoptosis and ferroptosis.[1] Eupalinolide O has been shown to induce apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK pathway.[2][5] Furthermore, Eupalinolide J inhibits cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3.[4][6] A mixture containing this compound has been found to inhibit the Akt pathway.

Representative Signaling Pathway for Eupalinolides

G This compound - Proposed Signaling Pathway cluster_cell Cancer Cell Eupalinolide_I This compound ROS ROS Generation Eupalinolide_I->ROS Akt Akt Eupalinolide_I->Akt inhibition p38_MAPK p38 MAPK Eupalinolide_I->p38_MAPK STAT3 STAT3 Eupalinolide_I->STAT3 degradation ROS->p38_MAPK Apoptosis Apoptosis Akt->Apoptosis inhibition p38_MAPK->Apoptosis Metastasis Metastasis STAT3->Metastasis

Caption: Proposed signaling pathways modulated by this compound.

Experimental Protocols

This section outlines the detailed methodology for conducting a xenograft study to evaluate the efficacy of this compound.

Cell Culture and Preparation
  • Cell Lines: Select a human cancer cell line of interest (e.g., A549 for non-small cell lung cancer, MDA-MB-231 for triple-negative breast cancer).

  • Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or an automated cell counter.

  • Cell Viability: Assess cell viability using trypan blue exclusion. Viability should be >95%.

  • Cell Suspension: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel (or another suitable basement membrane extract) at the desired concentration for injection (e.g., 2 x 10^7 cells/mL). Keep the cell suspension on ice until injection.

Animal Model and Husbandry
  • Animal Strain: Use immunodeficient mice, such as athymic nude mice (e.g., BALB/c nude) or NOD-scid gamma (NSG) mice, aged 4-6 weeks.

  • Acclimatization: Acclimatize the animals for at least one week before the start of the experiment.

  • Housing: House the mice in a specific pathogen-free (SPF) facility in sterile cages with autoclaved bedding, food, and water. Maintain a 12-hour light/dark cycle.

  • Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with their guidelines.

Tumor Inoculation
  • Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).

  • Injection Site: Shave and disinfect the right flank of the mouse with 70% ethanol.

  • Subcutaneous Injection: Inject 100 µL of the cell suspension (containing 2 x 10^6 cells) subcutaneously into the prepared site using a 27-gauge needle.

  • Monitoring: Monitor the animals for any adverse reactions and for tumor appearance.

Experimental Design and Treatment
  • Tumor Growth Monitoring: Once tumors are palpable, measure the tumor volume every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Groups:

    • Vehicle Control (e.g., PBS, DMSO solution)

    • This compound (low dose, e.g., 10 mg/kg)

    • This compound (high dose, e.g., 20 mg/kg)

    • Positive Control (a standard-of-care chemotherapeutic agent for the chosen cancer type)

  • Drug Preparation: Dissolve this compound in a suitable vehicle. The final concentration should be prepared fresh before each injection.

  • Administration: Administer the treatment via the desired route (e.g., intraperitoneal injection) daily or on a specified schedule for a set duration (e.g., 21 days).

  • Body Weight Monitoring: Record the body weight of each mouse every 2-3 days as an indicator of toxicity.

Efficacy Evaluation and Endpoint
  • Primary Endpoint: The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

  • Tumor Excision: At the end of the study, euthanize the mice according to IACUC guidelines. Excise the tumors, weigh them, and photograph them.

  • Tissue Processing: A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (Western blot, PCR) and another portion fixed in 10% neutral buffered formalin for histological analysis (H&E staining, immunohistochemistry).

  • Toxicity Assessment: Collect major organs (liver, kidney, spleen, etc.) for histological examination to assess any potential toxicity of the treatment.

Immunohistochemistry (IHC)
  • Tissue Sections: Prepare 4-µm thick paraffin-embedded tumor sections.

  • Antigen Retrieval: Deparaffinize and rehydrate the sections, followed by antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Staining: Block endogenous peroxidase activity and non-specific binding. Incubate the sections with primary antibodies against markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), or specific signaling pathway proteins.

  • Detection: Use a corresponding secondary antibody and a detection system (e.g., DAB).

  • Imaging and Analysis: Capture images using a microscope and quantify the staining intensity and percentage of positive cells.

Experimental Workflow

G Xenograft Mouse Model Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation cell_culture 1. Cell Culture & Harvesting tumor_inoculation 3. Tumor Inoculation cell_culture->tumor_inoculation animal_acclimatization 2. Animal Acclimatization animal_acclimatization->tumor_inoculation tumor_monitoring 4. Tumor Growth Monitoring tumor_inoculation->tumor_monitoring randomization 5. Randomization tumor_monitoring->randomization treatment 6. Treatment Administration randomization->treatment endpoint 7. Endpoint Determination treatment->endpoint euthanasia 8. Euthanasia & Tumor Excision endpoint->euthanasia data_analysis 9. Data Analysis euthanasia->data_analysis

Caption: Workflow for this compound efficacy studies in a xenograft mouse model.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of Eupalinolide Analogues on Tumor Growth in Xenograft Models

CompoundCancer TypeCell LineDose and ScheduleTumor Growth Inhibition (%)Reference
Eupalinolide ANon-Small Cell Lung CancerA54925 mg/kg, daily>60% (volume and weight)[1][7]
Eupalinolide OTriple-Negative Breast CancerMDA-MB-468Not specifiedSignificant suppression[2][5]
Eupalinolide JTriple-Negative Breast CancerMDA-MB-23120 mg/kg, daily for 20 daysSignificant reduction in volume and weight[8]
Eupalinolide AHepatocellular CarcinomaMHCC97-LNot specifiedSmaller tumor volume and weight[3][9]

Table 2: Example Data Collection for this compound Efficacy Study

Treatment GroupNInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Weight (g)Body Weight Change (%)
Vehicle Control10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (10 mg/kg)10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (20 mg/kg)10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Positive Control10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the in vivo anticancer efficacy of this compound using a xenograft mouse model. While specific data for this compound is still emerging, the significant antitumor effects of its analogues strongly support its investigation as a potential therapeutic agent. Careful experimental design, execution, and data analysis are crucial for determining the therapeutic potential of this compound and elucidating its mechanism of action in a preclinical setting. Further studies are warranted to isolate and test this compound individually to understand its specific contributions to the observed anticancer effects.

References

Preparing Eupalinolide I Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the preparation of Eupalinolide I stock solutions using dimethyl sulfoxide (B87167) (DMSO). This compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum that has garnered significant interest for its potential anti-cancer properties. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream biological assays.

Physicochemical Properties of this compound and Related Compounds

A summary of the key physicochemical properties of this compound and its structurally related analogs is presented in Table 1. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Solubility in DMSO
This compound C₂₄H₃₀O₉462.49Data not explicitly available; expected to be similar to related eupalinolides.
Eupalinolide AC₂₄H₃₀O₉462.4950 mg/mL (108.11 mM)[1]
Eupalinolide KC₂₀H₂₆O₆362.4250 mg/mL (137.96 mM)[2]
Eupalinolide OC₂₂H₂₈O₈420.45100 mg/mL (238.98 mM)[3]

In Vitro Biological Activity of Eupalinolides

Eupalinolides have demonstrated significant cytotoxic and anti-proliferative effects across various cancer cell lines. The effective concentrations, often reported as the half-maximal inhibitory concentration (IC₅₀), typically fall within the low micromolar range. Table 2 summarizes the reported IC₅₀ values for this compound's sister compounds, providing a reference for determining appropriate working concentrations in your experiments. A study has indicated that Eupalinolide J, a closely related compound, exhibits potent inhibition of STAT3 activity and cytotoxic effects against triple-negative breast cancer (TNBC) cell lines with IC₅₀ values under 5 μM[4].

CompoundCell LineAssay DurationIC₅₀ (µM)
Eupalinolide JMDA-MB-231 (TNBC)72 h3.74 ± 0.58[5]
Eupalinolide JMDA-MB-468 (TNBC)72 h4.30 ± 0.39[5]
Eupalinolide OMDA-MB-231 (TNBC)24 h10.34[6]
Eupalinolide OMDA-MB-231 (TNBC)48 h5.85[6]
Eupalinolide OMDA-MB-231 (TNBC)72 h3.57[6]
Eupalinolide OMDA-MB-453 (TNBC)24 h11.47[6]
Eupalinolide OMDA-MB-453 (TNBC)48 h7.06[6]
Eupalinolide OMDA-MB-453 (TNBC)72 h3.03[6]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Determine the Mass of this compound:

    • The molecular weight of this compound is 462.49 g/mol .

    • To prepare a 10 mM stock solution, you will need to dissolve 4.625 mg of this compound in 1 mL of DMSO.

    • Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 462.49 g/mol * 1000 mg/g = 4.625 mg

  • Weighing this compound:

    • Tare a clean, dry microcentrifuge tube or amber vial on a calibrated analytical balance.

    • Carefully weigh out 4.625 mg of this compound powder into the tared container.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the container with the weighed this compound.

    • Cap the container securely.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

    • If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be applied to aid dissolution.

  • Storage:

    • For short-term storage (up to one month), store the stock solution at -20°C.

    • For long-term storage (up to six months), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C[2]. Protect from light.

Workflow for Preparing this compound Stock Solution

G cluster_0 Preparation of 10 mM this compound Stock Solution A Calculate Mass (4.625 mg for 1 mL of 10 mM) B Weigh this compound A->B C Add 1 mL DMSO B->C D Vortex/Sonicate to Dissolve C->D E Aliquot and Store (-20°C or -80°C) D->E

Caption: Workflow for the preparation of a 10 mM this compound stock solution in DMSO.

Application Notes:

  • Solvent Purity: Always use high-purity, anhydrous DMSO to prevent degradation of the compound and ensure maximum solubility.

  • Final DMSO Concentration in Assays: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Serial Dilutions: It is recommended to perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for your experiments.

  • Control Groups: Always include a vehicle control (culture medium with the same final concentration of DMSO as the experimental wells) in your assays to account for any effects of the solvent.

  • Precipitation: If precipitation is observed upon dilution of the DMSO stock solution into aqueous media, it may be necessary to prepare an intermediate dilution in a co-solvent or reduce the final concentration.

This compound and the STAT3 Signaling Pathway

Several studies on eupalinolides, including Eupalinolide J, have pointed to the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway as a key mechanism of their anti-cancer activity[4][5]. Persistent activation of STAT3 is a hallmark of many cancers, including triple-negative breast cancer, and is associated with tumor proliferation, survival, and metastasis. Eupalinolides may exert their effects by inhibiting the phosphorylation of STAT3, thereby preventing its dimerization, nuclear translocation, and subsequent transcription of target genes involved in tumorigenesis.

Inhibition of the STAT3 Signaling Pathway by this compound

G cluster_0 STAT3 Signaling Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Promotes Eupalinolide_I This compound Eupalinolide_I->JAK Inhibition

Caption: Proposed mechanism of this compound inhibiting the STAT3 signaling pathway.

References

Assessing Eupalinolide I Effects on Cell Cycle Progression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data specifically for Eupalinolide I on cell cycle progression is limited in the currently available scientific literature. The following application notes and protocols are based on studies of closely related Eupalinolide compounds, primarily Eupalinolide A, J, and O. These compounds share a similar structural backbone and have demonstrated significant effects on cell cycle regulation, offering valuable insights into the potential mechanisms of this compound. Researchers should consider these protocols as a starting point and optimize them for their specific experimental conditions with this compound.

Introduction

Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, which have garnered significant interest for their anti-cancer properties. Various members of the Eupalinolide family have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. This document provides a detailed overview of the potential effects of this compound on cell cycle progression, based on the activities of its analogues, and offers comprehensive protocols for researchers to investigate these effects.

Data Presentation

The following tables summarize the quantitative data obtained from studies on Eupalinolide A, J, and O, which can serve as a reference for designing experiments with this compound.

Table 1: Effect of Eupalinolides on Cell Cycle Distribution

CompoundCell LineConcentrationTreatment Time% Cells in G0/G1% Cells in G2/MReference
Eupalinolide A A549 (NSCLC)20 µM24 h-21.99[1]
H1299 (NSCLC)20 µM24 h-18.91[1]
MHCC97-L (HCC)28 µM48 hIncreased-[2]
HCCLM3 (HCC)28 µM48 hIncreased-[2]
Eupalinolide J PC-3 (Prostate)20 µM24 h53.34-[3]
DU-145 (Prostate)20 µM24 h48.50-[3]
MDA-MB-231 (TNBC)---Arrest[4]
Eupalinolide O MDA-MB-468 (Breast)-72 h-Arrest[5]

NSCLC: Non-Small Cell Lung Cancer; HCC: Hepatocellular Carcinoma; TNBC: Triple-Negative Breast Cancer. A dash (-) indicates data not specified in the cited source.

Table 2: Effect of Eupalinolides on Apoptosis

CompoundCell LineConcentrationTreatment Time% Apoptotic CellsReference
Eupalinolide A A549 (NSCLC)-48 h47.29[1][6]
H1299 (NSCLC)-48 h44.43[1][6]
Eupalinolide O MDA-MB-468 (Breast)8 µM24 h65.01[5]
MDA-MB-231 (TNBC)10 µM48 hIncreased[7]

Table 3: Effect of Eupalinolides on Cell Cycle-Related Protein Expression

CompoundCell LineProteinEffectReference
Eupalinolide A A549, H1299CDC25C, Cyclin B1Decreased[1]
MHCC97-L, HCCLM3CDK2, CDK4, Cyclin D1, Cyclin E1Downregulated[2]
Eupalinolide J TNBC cellsCyclin B1, c-MycDownregulated[4]
Eupalinolide O MDA-MB-468cdc2, Cyclin B1Decreased[8]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cell cycle progression and apoptosis.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash twice with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases.[9][10]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the stained cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect changes in the expression of key cell cycle regulatory proteins.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin B1, CDC25C, CDK2, CDK4, Cyclin D1, Cyclin E1, p-STAT3, STAT3, p-Akt, Akt, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • After treatment with this compound, lyse the cells in RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system. β-actin is commonly used as a loading control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Eupalinolide_Signaling_Pathway cluster_G2M G2/M Phase Arrest cluster_G1 G1 Phase Arrest cluster_Apoptosis Apoptosis Induction G2M_Eupalinolide Eupalinolide A/J/O G2M_STAT3 STAT3 (Inhibited) G2M_Eupalinolide->G2M_STAT3 G2M_CDC25C CDC25C (Downregulated) G2M_Eupalinolide->G2M_CDC25C G2M_CyclinB1 Cyclin B1 (Downregulated) G2M_STAT3->G2M_CyclinB1 G2M_Arrest G2/M Arrest G2M_CyclinB1->G2M_Arrest G2M_CDC25C->G2M_Arrest G1_Eupalinolide Eupalinolide A/J G1_CDK2 CDK2 (Downregulated) G1_Eupalinolide->G1_CDK2 G1_CDK4 CDK4 (Downregulated) G1_Eupalinolide->G1_CDK4 G1_CyclinD1 Cyclin D1 (Downregulated) G1_Eupalinolide->G1_CyclinD1 G1_CyclinE1 Cyclin E1 (Downregulated) G1_Eupalinolide->G1_CyclinE1 G1_Arrest G1 Arrest G1_CDK2->G1_Arrest G1_CDK4->G1_Arrest G1_CyclinD1->G1_Arrest G1_CyclinE1->G1_Arrest Apoptosis_Eupalinolide Eupalinolide A/O Apoptosis_Akt Akt (Inhibited) Apoptosis_Eupalinolide->Apoptosis_Akt Apoptosis_p38 p38 MAPK (Activated) Apoptosis_Eupalinolide->Apoptosis_p38 Apoptosis_Induction Apoptosis Apoptosis_Akt->Apoptosis_Induction Apoptosis_Caspases Caspase Cascade Apoptosis_p38->Apoptosis_Caspases Apoptosis_Caspases->Apoptosis_Induction

Caption: Potential signaling pathways modulated by Eupalinolides.

Experimental_Workflow cluster_assays Cellular Assays start Cancer Cell Culture treatment Treat with this compound (Varying concentrations and times) start->treatment viability Cell Viability (MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis protein_analysis Western Blot Analysis (Cell Cycle & Apoptosis Proteins) treatment->protein_analysis data_analysis Data Analysis & Interpretation viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis protein_analysis->data_analysis

Caption: General experimental workflow for assessing this compound effects.

References

Troubleshooting & Optimization

Technical Support Center: Improving Eupalinolide I Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Eupalinolide I for in vitro experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when preparing this compound solutions for cell-based assays and other in vitro studies.

Q1: My this compound is not dissolving in my cell culture medium. What should I do?

A1: this compound, like other sesquiterpene lactones, is expected to have low aqueous solubility. Direct dissolution in aqueous buffers or cell culture media is often challenging and can lead to precipitation. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your aqueous medium.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound.[1] For other Eupalinolide analogues, stock solutions are often prepared in DMSO.[2][3]

Q3: I've prepared a DMSO stock, but the compound precipitates when I dilute it in my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution is a common issue. Here are several strategies to overcome this:

  • Use of Co-solvents: Employing a co-solvent system can significantly improve solubility. A combination of DMSO with other solvents like polyethylene (B3416737) glycol 300 (PEG300) and a surfactant such as Tween-80 is often effective.[2][4]

  • Inclusion Complexes: Utilizing cyclodextrins, such as SBE-β-CD (Sulfobutylether-β-cyclodextrin), can encapsulate the hydrophobic this compound molecule, enhancing its aqueous solubility.[2][5]

  • Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution of the compound after dilution.[2] However, be cautious with heat-sensitive compounds.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your in vitro assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Are there established protocols for solubilizing similar compounds?

A4: Yes, protocols for solubilizing other Eupalinolides, such as Eupalinolide A and K, have been reported and can serve as an excellent starting point for this compound. These often involve multi-component solvent systems.[2][3]

Q5: How should I store my this compound stock solution?

A5: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable. Always protect the solution from light.[2][3]

Quantitative Solubility Data for Eupalinolide Analogues

The following table summarizes reported solubility data and solvent systems for Eupalinolide A and K, which can be used as a reference for formulating this compound.

CompoundSolvent SystemAchieved Concentration
Eupalinolide A 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.41 mM)
Eupalinolide A 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.41 mM)
Eupalinolide K 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.09 mg/mL (3.01 mM)

Data sourced from MedchemExpress product information.[2][3]

Experimental Protocols

Protocol 1: Co-Solvent Method for Preparing this compound Working Solution

This protocol is adapted from established methods for other Eupalinolides and is a recommended starting point.[2][3]

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate until the solid is completely dissolved.

  • Prepare the Co-Solvent Vehicle:

    • In a sterile tube, mix the following components in the specified ratios:

      • 40% Polyethylene Glycol 300 (PEG300)

      • 5% Tween-80

      • 45% Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Prepare the Intermediate Dilution:

    • Add 1 part of the 10 mM this compound DMSO stock solution to 9 parts of the co-solvent vehicle.

    • This results in a 1 mM intermediate solution in a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline mixture.

  • Prepare the Final Working Solution:

    • Further dilute the 1 mM intermediate solution into your cell culture medium or assay buffer to achieve the desired final concentration.

    • Ensure the final DMSO concentration remains below cytotoxic levels (e.g., ≤ 0.5%).

Visualizations

Experimental Workflow for Improving this compound Solubility

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Troubleshooting A Weigh this compound Powder B Dissolve in 100% DMSO A->B C 10 mM Stock Solution B->C E Dilute Stock Solution into Co-Solvent Mixture C->E D Prepare Co-Solvent Mixture (e.g., PEG300, Tween-80, Saline) D->E F Intermediate Solution E->F G Dilute into Final Aqueous Medium F->G H Final Working Solution (Low % DMSO) G->H I Precipitation Observed? G->I J Apply Gentle Heating or Sonication I->J Yes J->H

Caption: Workflow for preparing this compound solutions.

Potential Signaling Pathways Modulated by Eupalinolides

Eupalinolides have been shown to modulate several signaling pathways in cancer cells. The following diagram illustrates a generalized overview of pathways that may be affected by this compound, based on data from its analogues.[6][7][8][9][10][11][12]

G cluster_ROS Oxidative Stress cluster_MAPK MAPK Pathway cluster_Survival Survival & Proliferation cluster_Cellular_Response Cellular Response Eupalinolide This compound ROS ↑ ROS Production Eupalinolide->ROS Akt Akt Eupalinolide->Akt Inhibition STAT3 STAT3 Eupalinolide->STAT3 Degradation ERK ERK ROS->ERK p38 p38 MAPK ROS->p38 Autophagy Autophagy ERK->Autophagy Apoptosis Apoptosis p38->Apoptosis mTOR mTOR Akt->mTOR mTOR->Autophagy Inhibition Metastasis ↓ Metastasis STAT3->Metastasis CellCycleArrest Cell Cycle Arrest

Caption: Potential signaling pathways affected by this compound.

References

minimizing off-target effects of Eupalinolide I in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Eupalinolide I in their experiments.

Introduction

This compound belongs to the sesquiterpene lactone class of natural products, known for their diverse biological activities. While various Eupalinolides have demonstrated promising anti-cancer effects by modulating specific signaling pathways, understanding and mitigating potential off-target effects is crucial for accurate experimental interpretation and therapeutic development. This guide offers practical advice and protocols to help researchers identify, characterize, and minimize these unintended effects.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and mechanisms of action for Eupalinolides?

Eupalinolides have been shown to exert their effects through the modulation of several key signaling pathways, leading to outcomes like apoptosis, autophagy, and cell cycle arrest in cancer cells. The primary reported mechanisms for various Eupalinolides include:

  • Induction of Reactive Oxygen Species (ROS): Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells.[1] Eupalinolide O also regulates ROS generation in triple-negative breast cancer (TNBC) cells.[2][3]

  • Modulation of Cell Survival and Proliferation Pathways: Eupalinolide A targets the AMPK/mTOR/SCD1 signaling pathway in non-small cell lung cancer.[4][5] Eupalinolide O has been shown to modulate the Akt/p38 MAPK signaling pathway in TNBC.[2][3]

  • Targeting Transcription Factors: Eupalinolide J has been identified as an inhibitor of the STAT3 signaling pathway, promoting its ubiquitin-dependent degradation and thereby suppressing the growth of TNBC cells.[6][7][8][9]

Q2: What are the potential off-target effects of this compound?

While specific off-target effects of this compound are not well-documented in the provided search results, based on the known mechanisms of related Eupalinolides, potential off-target effects could arise from:

  • Broad effects of ROS induction: The generation of ROS can non-specifically affect various cellular components and signaling pathways beyond the intended target, potentially leading to generalized cellular stress and toxicity.

  • Interactions with multiple kinases: As many Eupalinolides influence kinase signaling (e.g., ERK, Akt, p38 MAPK, AMPK), there is a possibility of this compound interacting with other kinases that have similar structural motifs, leading to unintended signaling alterations.[1][2][4][5]

  • Effects on non-cancerous cells: It is crucial to evaluate the cytotoxicity of this compound on relevant non-cancerous cell lines to determine its therapeutic window. Some studies have shown that certain Eupalinolides exhibit less cytotoxicity towards normal cells compared to cancer cells.[6][10]

Q3: How can I design my experiments to control for off-target effects?

Several strategies can be employed to differentiate between on-target and off-target effects:

  • Use of multiple cell lines: Test the effect of this compound in both target (e.g., cancer) and non-target (e.g., normal) cell lines. A significant difference in efficacy suggests a degree of target specificity.[10]

  • Dose-response studies: Conduct thorough dose-response experiments to identify the lowest effective concentration. Off-target effects are more likely to occur at higher concentrations.

  • Rescue experiments: If this compound is hypothesized to inhibit a specific protein, attempt to rescue the phenotype by overexpressing that protein.

  • Orthogonal assays: Use multiple, distinct assays to measure the same biological endpoint. This can help confirm that the observed effect is not an artifact of a single assay.

  • Target engagement assays: If a direct molecular target is known or suspected, use techniques like cellular thermal shift assay (CETSA) or immunoprecipitation-based methods to confirm direct binding of this compound to its target in a cellular context.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Effect) Recommended Action
High cytotoxicity in control/non-cancerous cell lines This compound may be causing generalized cellular stress through mechanisms like excessive ROS production or inhibition of essential housekeeping proteins.1. Perform a detailed dose-response curve to determine the IC50 in both cancer and non-cancerous cells. 2. Co-treat with an antioxidant (e.g., N-acetylcysteine) to see if it rescues the cytotoxic effect, which would suggest ROS-mediated off-target toxicity.[1] 3. Assess markers of general cellular stress (e.g., heat shock proteins).
Inconsistent results across different experimental batches The compound's purity may vary, or it may be unstable under certain storage or experimental conditions, leading to breakdown products with different activities.1. Verify the purity of your this compound stock using techniques like HPLC. 2. Prepare fresh dilutions for each experiment from a frozen, concentrated stock solution. 3. Review and standardize all experimental parameters, including incubation times and cell densities.
Phenotype does not match the expected on-target effect This compound may be acting through an alternative, unknown signaling pathway in your specific cell model.1. Perform a broad-spectrum analysis of key signaling pathways using western blotting or phospho-kinase arrays to identify unexpectedly altered pathways. 2. Consider performing RNA sequencing to get an unbiased view of the transcriptomic changes induced by the compound.[5]
Effect is observed at a much higher concentration than reported for similar Eupalinolides The specific cell line being used may lack the primary target or have compensatory mechanisms that confer resistance to the on-target effect. The observed effect may be due to off-target interactions at higher concentrations.1. Validate the expression of the intended target protein in your cell line. 2. Compare the IC50 values across multiple cell lines to identify more sensitive models. 3. Carefully review the literature for reported effective concentrations of this compound and related compounds in similar models.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of various Eupalinolides in different cancer cell lines. This data can serve as a reference for designing dose-response experiments.

Table 1: In Vitro Anti-Proliferative Activity of Eupalinolides

Compound Cell Line Cancer Type Assay IC50 / Effective Concentration Reference
Eupalinolide AMHCC97-L, HCCLM3Hepatocellular CarcinomaCCK-8Significant inhibition at 14 µM and 28 µM[1]
Eupalinolide AA549, H1299Non-Small Cell Lung CancerCCK-8Treatment with 10, 20, or 30 µM for 48h[5]
Eupalinolide BSMMC-7721, HCCLM3Hepatic CarcinomaCCK-8Sharp decline in growth at 6, 12, and 24 µM[10]
Eupalinolide JMDA-MB-231Triple-Negative Breast CancerMTTIC50: 3.74 ± 0.58 µM (72h)[6]
Eupalinolide JMDA-MB-468Triple-Negative Breast CancerMTTIC50: 4.30 ± 0.39 µM (72h)[6]
Eupalinolide OMDA-MB-231, MDA-MB-453Triple-Negative Breast CancerMTTTreatment with 1-20 µM[2]

Table 2: In Vivo Efficacy of Eupalinolides

Compound Cancer Type Animal Model Dosage Effect Reference
Eupalinolide ANon-Small Cell Lung CancerXenograft25 mg/kg>60% decrease in tumor weight and volume[4]
Eupalinolide BHepatic CarcinomaXenograft25 mg/kg or 50 mg/kgSignificantly inhibited tumor volume and weight[10]
Eupalinolide OTriple-Negative Breast CancerXenograftIntraperitoneal injection for 20 daysInhibited tumor growth[2][3]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cell proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[11][12]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) or a vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, 72 hours).[11]

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.[11]

  • Formazan (B1609692) Solubilization: Dissolve the resulting formazan crystals in a solubilizing agent, such as DMSO.[11]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm or 550 nm) using a microplate reader.[11][12]

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a designated time.

  • Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.[11]

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

3. Western Blotting Analysis

This protocol is used to detect changes in the expression levels of specific proteins in response to this compound treatment.

  • Cell Lysis: After treatment with this compound for the desired time, wash the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[12]

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins (e.g., p-ERK, p-Akt, STAT3, cleaved caspase-3), followed by incubation with a corresponding HRP-conjugated secondary antibody.[11]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]

Visualization of Signaling Pathways

Below are diagrams of key signaling pathways known to be modulated by various Eupalinolides. These can serve as a reference for investigating the on-target and potential off-target mechanisms of this compound.

Eupalinolide_ROS_ERK_Pathway Eupalinolide A Eupalinolide A ROS ROS Eupalinolide A->ROS ERK ERK ROS->ERK Autophagy Autophagy ERK->Autophagy Cell Death & Migration Inhibition Cell Death & Migration Inhibition Autophagy->Cell Death & Migration Inhibition

Caption: Eupalinolide A induces autophagy via the ROS/ERK signaling pathway.

Eupalinolide_AMPK_mTOR_Pathway Eupalinolide A Eupalinolide A ROS ROS Eupalinolide A->ROS AMPK AMPK ROS->AMPK mTOR mTOR AMPK->mTOR SCD1 SCD1 mTOR->SCD1 Unsaturated Fatty Acid Synthesis Unsaturated Fatty Acid Synthesis SCD1->Unsaturated Fatty Acid Synthesis Ferroptosis & Apoptosis Ferroptosis & Apoptosis Unsaturated Fatty Acid Synthesis->Ferroptosis & Apoptosis

Caption: Eupalinolide A targets the AMPK/mTOR/SCD1 signaling pathway.

Eupalinolide_Akt_p38_Pathway Eupalinolide O Eupalinolide O ROS ROS Eupalinolide O->ROS Akt Akt ROS->Akt p38_MAPK p38 MAPK ROS->p38_MAPK p-Akt p-Akt Akt->p-Akt Apoptosis Apoptosis p-Akt->Apoptosis p-p38_MAPK p-p38 MAPK p38_MAPK->p-p38_MAPK p-p38_MAPK->Apoptosis

Caption: Eupalinolide O modulates the Akt/p38 MAPK signaling pathway.

Eupalinolide_STAT3_Pathway Eupalinolide J Eupalinolide J STAT3 STAT3 Eupalinolide J->STAT3 promotes degradation Ubiquitination Ubiquitination STAT3->Ubiquitination Metastasis Gene Expression (MMP-2, MMP-9) Metastasis Gene Expression (MMP-2, MMP-9) STAT3->Metastasis Gene Expression (MMP-2, MMP-9) Proteasomal_Degradation Proteasomal_Degradation Ubiquitination->Proteasomal_Degradation Cancer Growth & Metastasis Cancer Growth & Metastasis Metastasis Gene Expression (MMP-2, MMP-9)->Cancer Growth & Metastasis

Caption: Eupalinolide J suppresses cancer growth by targeting the STAT3 pathway.

References

troubleshooting inconsistent results in Eupalinolide I experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide I. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its analogues?

This compound and its related compounds (Eupalinolide A, B, J, O, etc.) are sesquiterpene lactones that have demonstrated anti-cancer properties through various mechanisms.[1][2][3][4] Key reported mechanisms include the induction of apoptosis (programmed cell death), ferroptosis, and autophagy.[1][3] These compounds have been shown to modulate several critical signaling pathways, including the AMPK/mTOR/SCD1, Akt/p38 MAPK, and STAT3 pathways, often in a reactive oxygen species (ROS)-dependent manner.[1][2][5][6]

Q2: What are the typical effective concentrations of Eupalinolide compounds in in vitro studies?

The effective concentration of Eupalinolide compounds can vary depending on the specific analogue, the cell line being tested, and the duration of the treatment. For example, Eupalinolide A has been used at concentrations of 10, 20, and 30 µM in non-small cell lung cancer cell lines.[1] Eupalinolide O was tested at concentrations ranging from 1-20 µM in triple-negative breast cancer cells.[2] For Eupalinolide J, the IC50 values in two different triple-negative breast cancer cell lines were found to be 3.74 ± 0.58 and 4.30 ± 0.39 µM.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

While specific stability data for this compound is not extensively published, general guidelines for sesquiterpene lactones and other natural products should be followed.[7][8] It is advisable to dissolve the compound in a suitable organic solvent like DMSO to prepare a high-concentration stock solution.[9] For storage, it is recommended to keep the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month), protected from light.[8] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate cell culture medium immediately before use.

Troubleshooting Inconsistent Results

Problem 1: High variability in cell viability assay results (e.g., MTT, CCK-8).
  • Potential Cause 1: Compound Precipitation. this compound, like many natural products, may have limited solubility in aqueous media.[7][10] If the compound precipitates out of the culture medium, its effective concentration will be reduced, leading to inconsistent results.

    • Solution: Visually inspect the culture wells for any signs of precipitation after adding the compound. Consider preparing the final dilution in pre-warmed media and mixing thoroughly. If solubility issues persist, you may need to use a lower concentration or explore the use of a solubilizing agent, though the latter should be tested for its own effects on cell viability.[7]

  • Potential Cause 2: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variability in the final readout of viability assays.

    • Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. It is also good practice to visually inspect the wells for confluency before adding the treatment.

  • Potential Cause 3: Degradation of the Compound. Natural products can be unstable, and degradation of this compound in solution could lead to a loss of activity over time.[7]

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods.

Problem 2: Apoptosis or cell cycle arrest results are not reproducible.
  • Potential Cause 1: Cell Confluency. The stage of cell growth can significantly impact their response to treatment. Cells that are too sparse or too confluent may respond differently to this compound.

    • Solution: Standardize the cell confluency at the time of treatment. Aim for a consistent level of confluency (e.g., 70-80%) for all experiments.

  • Potential Cause 2: Inconsistent Incubation Times. The timing of analysis after treatment is critical for observing specific cellular events like apoptosis or cell cycle arrest.

    • Solution: Adhere strictly to the optimized incubation times for your specific cell line and experimental endpoint. For example, early apoptotic events are best captured at earlier time points, while significant cell death may be more apparent at later times.

  • Potential Cause 3: Issues with Staining Protocol. Improper staining during flow cytometry experiments can lead to erroneous results.

    • Solution: Ensure that the staining buffers and antibodies are fresh and have been stored correctly.[11] Include appropriate controls, such as unstained cells and single-stain controls, to properly set up your flow cytometer gates.

Problem 3: Inconsistent protein expression levels in Western Blots.
  • Potential Cause 1: Variation in Protein Extraction and Quantification. Inaccurate protein quantification will lead to unequal loading of protein on the gel, making comparisons between samples unreliable.

    • Solution: Use a reliable protein quantification assay (e.g., BCA assay) and ensure that all samples are within the linear range of the assay.[9]

  • Potential Cause 2: Inefficient Protein Transfer. Incomplete transfer of proteins from the gel to the membrane will result in weak or absent bands.

    • Solution: Optimize the transfer conditions, including the type of membrane, transfer buffer composition, and transfer time and voltage.[12][13] You can check for transfer efficiency by staining the membrane with Ponceau S after transfer.

  • Potential Cause 3: Antibody Issues. The quality and concentration of primary and secondary antibodies are crucial for obtaining specific and reproducible results.

    • Solution: Use antibodies that have been validated for Western blotting. Optimize the antibody concentrations and incubation times. Always include a loading control (e.g., β-actin, GAPDH) to normalize for protein loading.

Data Summary

Table 1: Reported In Vitro Efficacies of Eupalinolide Analogues
Eupalinolide AnalogueCancer TypeCell Line(s)Reported Effect(s)Effective Concentration/IC50Reference
Eupalinolide ANon-Small Cell Lung CancerA549, H1299Inhibition of proliferation and migration, induction of apoptosis and ferroptosis10, 20, 30 µM[1]
Eupalinolide OTriple-Negative Breast CancerMDA-MB-231, MDA-MB-453Inhibition of cell viability and proliferation, induction of apoptosis1-20 µM[2]
Eupalinolide JTriple-Negative Breast CancerMDA-MB-231, MDA-MB-468Inhibition of cell growth, induction of apoptosis and cell cycle arrestIC50: 3.74 ± 0.58 µM (MDA-MB-231), 4.30 ± 0.39 µM (MDA-MB-468)[6]
Eupalinolide AHepatocellular CarcinomaMHCC97-L, HCCLM3Inhibition of cell proliferation and migration, induction of autophagy7, 14, 28 µM[3]

Experimental Protocols

Cell Viability Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well and allow them to adhere overnight.[1][2]

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[9][14]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][14]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm or 570 nm) using a microplate reader.[1][9]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound for the designated time.

  • Cell Harvesting: Collect both floating and adherent cells, and wash them with cold PBS.[9][15]

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9][11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][16]

Western Blotting
  • Protein Extraction: After treatment with this compound, lyse the cells to extract total protein.[9]

  • Protein Quantification: Determine the protein concentration using a standard assay like the BCA assay.[9]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer them to a PVDF or nitrocellulose membrane.[9][12]

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins, followed by incubation with a corresponding secondary antibody.[9][12]

  • Detection: Visualize the protein bands using a chemiluminescent or fluorescent detection system.[12]

Visualizations

Eupalinolide_Signaling_Pathway This compound This compound ROS ROS This compound->ROS Akt Akt This compound->Akt p38_MAPK p38 MAPK This compound->p38_MAPK STAT3 STAT3 This compound->STAT3 Apoptosis Apoptosis This compound->Apoptosis Autophagy Autophagy This compound->Autophagy Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest AMPK AMPK ROS->AMPK mTOR mTOR AMPK->mTOR SCD1 SCD1 mTOR->SCD1 Ferroptosis Ferroptosis SCD1->Ferroptosis Akt->Apoptosis p38_MAPK->Apoptosis Inhibition_of_Metastasis Inhibition of Metastasis STAT3->Inhibition_of_Metastasis

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshooting Troubleshooting Points Compound_Prep This compound Stock (DMSO, -80°C) Treatment Treatment (Fresh Dilution) Compound_Prep->Treatment Degradation Degradation? Compound_Prep->Degradation Cell_Culture Cell Culture (Consistent Confluency) Cell_Culture->Treatment Seeding Even Seeding? Cell_Culture->Seeding Incubation Incubation (Standardized Time) Treatment->Incubation Solubility Solubility? Treatment->Solubility Viability_Assay Cell Viability Assay Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay Incubation->Apoptosis_Assay Western_Blot Western Blot Incubation->Western_Blot Staining Staining Controls? Apoptosis_Assay->Staining Loading Equal Loading? Western_Blot->Loading

Caption: A logical workflow for troubleshooting this compound experiments.

Logical_Relationship_Viability cluster_causes Potential Causes cluster_solutions Solutions Inconsistent_Results Inconsistent Cell Viability Results Cause1 Compound Precipitation Inconsistent_Results->Cause1 Cause2 Inconsistent Cell Number Inconsistent_Results->Cause2 Cause3 Compound Degradation Inconsistent_Results->Cause3 Solution1 Visual Inspection Lower Concentration Cause1->Solution1 Solution2 Homogenize Suspension Even Seeding Cause2->Solution2 Solution3 Fresh Dilutions Proper Storage Cause3->Solution3

Caption: Troubleshooting logic for inconsistent cell viability assays.

References

Technical Support Center: Optimizing Incubation Time for Eupalinolide I Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current literature, research on Eupalinolide I as an isolated compound is limited. The information provided herein is based on studies of a complex known as F1012-2, which contains this compound, Eupalinolide J, and Eupalinolide K, as well as research on other closely related eupalinolides.[1][2][3] This guide is intended to provide a strategic framework for researchers to determine the optimal incubation time for this compound in their specific experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for eupalinolides that can guide my initial incubation time selection?

A1: Eupalinolides, as a class of sesquiterpene lactones, have been shown to induce cancer cell death and inhibit proliferation through various mechanisms, including:

  • Apoptosis (Programmed Cell Death): Eupalinolide O has been demonstrated to induce apoptosis in triple-negative breast cancer cells.[4][5][6]

  • Cell Cycle Arrest: Eupalinolide A and Eupalinolide J can cause cells to arrest in the G1 or G2/M phase of the cell cycle, thereby halting proliferation.[7][8][9]

  • Autophagy: Eupalinolide A has been shown to induce autophagy in hepatocellular carcinoma cells.[7][10]

  • Signaling Pathway Modulation: The F1012-2 complex, containing this compound, has been observed to inhibit the Akt signaling pathway and activate the p38 pathway.[1][2][3] Other eupalinolides affect pathways such as ROS/ERK and STAT3.[3][5][7][11][12]

For initial experiments with this compound, it is advisable to test a range of incubation times (e.g., 24, 48, and 72 hours) to capture these different potential cellular responses.

Q2: How do I distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect of this compound?

A2: To differentiate between cytotoxicity and a cytostatic effect, you can employ the following strategies:

  • Cell Counting: Perform direct cell counts (e.g., using a hemocytometer with trypan blue exclusion) at the start and end of your experiment. A decrease in the number of viable cells from the initial count indicates a cytotoxic effect, while a lack of increase compared to the control suggests a cytostatic effect.

  • Apoptosis Assays: Use assays like Annexin V/PI staining to specifically measure the induction of apoptosis, a hallmark of cytotoxicity.

  • Cell Cycle Analysis: Analyze the cell cycle distribution. An accumulation of cells in a particular phase (e.g., G2/M) is indicative of a cytostatic effect.

Q3: My initial cell viability assay shows a high degree of variability between replicates. What could be the cause?

A3: High variability in cell viability assays can stem from several factors:

  • Inconsistent Cell Seeding: Ensure you have a homogenous cell suspension before plating and use calibrated pipettes.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.

  • Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect your wells for any precipitate after adding the compound.

  • Pipetting Errors: Ensure accurate and consistent pipetting of both cells and the treatment compound.

Troubleshooting Guides

Issue 1: No significant effect on cell viability is observed after this compound treatment.
Possible Cause Suggested Solution
Suboptimal Incubation Time The incubation period may be too short for this compound to induce a measurable response. Perform a time-course experiment (e.g., 24, 48, 72 hours).
Inappropriate Concentration The concentration of this compound may be too low. Conduct a dose-response experiment with a broader range of concentrations.
Cell Line Resistance The chosen cell line may be resistant to the effects of this compound. If possible, test on a different, potentially more sensitive, cell line.
Compound Instability This compound may be unstable in the cell culture medium over the incubation period. Prepare fresh solutions for each experiment.
Issue 2: Unexpected changes in cell morphology are observed.
Possible Cause Suggested Solution
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used. Ensure the final solvent concentration is non-toxic (typically <0.5%) and include a vehicle-only control.
Off-Target Effects This compound may have off-target effects that alter cell morphology. Document these changes and consider them as part of the compound's biological activity profile.
Contamination Microbial contamination can alter cell morphology. Regularly check your cell cultures for any signs of contamination.

Data Presentation

Table 1: Summary of Biological Activities of Eupalinolide-Containing Complex and Related Eupalinolides

Compound/ComplexCell Line(s)Incubation Time(s)Observed EffectsSignaling Pathways Implicated
F1012-2 (contains this compound, J, K) MDA-MB-231Not SpecifiedApoptosis, G2/M Cell Cycle ArrestInhibition of Akt, Activation of p38
Eupalinolide A A549, H1299, MHCC97-L, HCCLM348 hoursG1 and G2/M Cell Cycle Arrest, Apoptosis, AutophagyROS/ERK, AMPK/mTOR/SCD1
Eupalinolide J PC-3, DU-145, U251, MDA-MB-23124, 48, 72 hoursG0/G1 Cell Cycle Arrest, Apoptosis, Inhibition of MetastasisSTAT3 Ubiquitin-Dependent Degradation
Eupalinolide O MDA-MB-468, MDA-MB-231, MDA-MB-453Not SpecifiedG2/M Cell Cycle Arrest, ApoptosisROS Generation, Akt/p38 MAPK

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, create serial dilutions in complete cell culture medium.

  • Treatment: Replace the old medium with the medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

Apoptosis (Annexin V/PI) Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic solution. For suspension cells, collect them by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis
  • Cell Seeding and Treatment: Plate cells and treat with this compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while gently vortexing, and store at -20°C for at least 2 hours.

  • Staining: Wash the cells and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content by flow cytometry.

Visualizations

G cluster_0 Experimental Workflow for Optimizing Incubation Time A 1. Cell Seeding B 2. This compound Treatment (Dose-Response) A->B C 3. Incubation (e.g., 24h, 48h, 72h) B->C D 4. Endpoint Assays C->D E Cell Viability (MTT) D->E F Apoptosis (Annexin V/PI) D->F G Cell Cycle (PI Staining) D->G H 5. Data Analysis & Determination of Optimal Incubation Time E->H F->H G->H

Caption: Workflow for determining the optimal incubation time for this compound.

G cluster_1 Putative Signaling Pathway for F1012-2 (contains this compound) Eup F1012-2 (this compound, J, K) Akt Akt Eup->Akt Inhibition p38 p38 MAPK Eup->p38 Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis p38->Apoptosis Induces

Caption: Putative signaling pathway affected by the this compound-containing complex.

G cluster_2 Troubleshooting Decision Tree Start High Variability in Replicates? CheckSeeding Check Cell Seeding Protocol Ensure Homogenous Suspension Start->CheckSeeding Yes NoEffect No Effect Observed? Start->NoEffect No EdgeEffects Avoid Outer Wells Use PBS in Perimeter CheckSeeding->EdgeEffects Pipetting Verify Pipette Calibration and Technique EdgeEffects->Pipetting TimeCourse Perform Time-Course (24, 48, 72h) NoEffect->TimeCourse Yes DoseResponse Perform Dose-Response (Wider Range) TimeCourse->DoseResponse CellLine Consider Cell Line Resistance DoseResponse->CellLine

References

overcoming resistance to Eupalinolide I in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals investigating the anti-cancer properties of Eupalinolides. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research, with a focus on addressing and overcoming potential cellular resistance.

A Note on Eupalinolide I: Initial searches for "this compound" did not yield specific research data. It is possible that this is a less-common designation or a novel analogue. The majority of published research focuses on related sesquiterpene lactones such as Eupalinolide A, B, J, and O. This guide is built upon the extensive data available for these analogues, as the biological activities, mechanisms of action, and potential resistance pathways are likely to be highly conserved across the Eupalinolide family.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Eupalinolides in cancer cells?

A1: Eupalinolides are pleiotropic agents that induce cancer cell death through multiple mechanisms, including:

  • Induction of Apoptosis: Eupalinolides J and O have been shown to induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases.[1][2]

  • Cell Cycle Arrest: Eupalinolide A arrests the cell cycle at the G2/M phase, while Eupalinolide J can cause arrest at the G0/G1 phase.[3]

  • Inhibition of Key Signaling Pathways: Several Eupalinolides, particularly Eupalinolide J, are potent inhibitors of the STAT3 signaling pathway, promoting its ubiquitin-dependent degradation.[4][5][6][7][8] Others modulate pathways like Akt/p38 MAPK and AMPK/mTOR.[2][3]

  • Induction of Ferroptosis and Cuproptosis: Eupalinolide A can induce ferroptosis by modulating lipid metabolism via the ROS-AMPK-mTOR-SCD1 pathway.[3][9] Eupalinolide B has been shown to induce ROS generation and disrupt copper homeostasis, leading to a form of cell death with features of cuproptosis.[10][11]

  • Inhibition of Metastasis: By downregulating STAT3 and its target genes like MMP-2 and MMP-9, Eupalinolide J significantly inhibits cancer cell migration and invasion.[4][12][8]

Q2: My cancer cells are showing reduced sensitivity to a Eupalinolide analogue over time. What are the potential resistance mechanisms?

A2: Acquired resistance to sesquiterpene lactones, the class of compounds Eupalinolides belong to, can arise from several mechanisms:

  • Upregulation of Pro-Survival Signaling: Cancer cells may develop resistance by constitutively activating pro-survival pathways that counteract the drug's effect. Key pathways implicated in resistance to similar compounds include PI3K/Akt/mTOR, NF-κB, and STAT3.[13] Persistent activation of these pathways can promote the expression of anti-apoptotic proteins (e.g., Bcl-2) and cell cycle regulators.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), is a common mechanism of multidrug resistance. These transporters actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy.[13][14]

  • Alterations in Drug Target: While less documented for Eupalinolides specifically, mutations or modifications in the direct molecular target of the drug can prevent effective binding.

  • Enhanced Antioxidant Response: Since several Eupalinolides act by inducing reactive oxygen species (ROS), cancer cells may adapt by upregulating their intrinsic antioxidant systems (e.g., Nrf2 pathway, glutathione (B108866) synthesis) to neutralize the ROS and mitigate cellular damage.

Q3: How can I overcome resistance to Eupalinolides in my experiments?

A3: Several strategies can be employed to circumvent resistance:

  • Combination Therapy: This is a highly effective approach. Consider co-administering the Eupalinolide with an inhibitor of a known resistance pathway. For example:

    • STAT3 Inhibitors: If STAT3 signaling is reactivated, using a more direct STAT3 inhibitor could restore sensitivity.

    • PI3K/Akt Inhibitors: For cells showing upregulated Akt phosphorylation, combination with a PI3K or Akt inhibitor may be synergistic.

    • ABC Transporter Inhibitors: Using known P-gp inhibitors can block drug efflux and increase the intracellular concentration of the Eupalinolide.

  • Inducing Alternative Cell Death Pathways: If cells become resistant to apoptosis, using a Eupalinolide analogue known to induce other forms of cell death could be effective. For instance, if resistance to Eupalinolide J (apoptosis inducer) develops, switching to Eupalinolide A (ferroptosis inducer) or Eupalinolide B (cuproptosis/ROS inducer) may be a viable strategy.[3][9][10][11]

  • Modulating ROS Levels: Eupalinolide B has been shown to have synergistic cytotoxic effects with elesclomol, a copper-dependent ROS inducer.[11] This suggests that combining Eupalinolides with other ROS-modulating agents could be a powerful strategy to overcome resistance.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of various Eupalinolide analogues on different cancer cell lines.

Table 1: IC₅₀ Values of Eupalinolides in Cancer Cell Lines

Eupalinolide AnalogueCancer Cell LineCell TypeIC₅₀ (µM)Reference
Eupalinolide JMDA-MB-231Triple-Negative Breast Cancer3.74 ± 0.58[15]
Eupalinolide JMDA-MB-468Triple-Negative Breast Cancer4.30 ± 0.39[15]
Eupalinilide BTU686Laryngeal Cancer6.73[16]
Eupalinilide BTU212Laryngeal Cancer1.03[16]
Eupalinilide BM4eLaryngeal Cancer3.12[16]
Eupalinilide BAMC-HN-8Laryngeal Cancer2.13[16]
Eupalinilide BHep-2Laryngeal Cancer9.07[16]
Eupalinilide BLCCLaryngeal Cancer4.20[16]

Table 2: Effects of Eupalinolide A on NSCLC Cell Lines (A549 & H1299)

ParameterCell LineEffect of Eupalinolide AFold/Percent ChangeReference
Cell Cycle Arrest A549Increase in G2-phase cellsFrom 2.91% to 21.99%[9]
H1299Increase in G2-phase cellsFrom 8.22% to 18.91%[9]
Apoptosis A549Increase in total apoptotic rateFrom 1.79% to 47.29%[9]
H1299Increase in total apoptotic rateFrom 4.66% to 44.43%[9]
Ferroptosis A549Increase in ROS production2.46-fold increase[9]
H1299Increase in ROS production1.32-fold increase[9]
Gene Expression A549Downregulation of SCD1Reduced by 34%
H1299Downregulation of SCD1Reduced by 48%
In Vivo Tumor Growth XenograftInhibition of tumor weight & volume>60% decrease (at 25 mg/kg)[3]

Visualizations: Pathways and Workflows

Signaling Pathways Modulated by Eupalinolides

Eupalinolide_Pathways cluster_EJ Eupalinolide J cluster_EO_A Eupalinolide O / A EJ Eupalinolide J STAT3 STAT3 EJ->STAT3 inhibits Ub Ubiquitination & Degradation EJ->Ub promotes STAT3->Ub Metastasis Metastasis (MMP-2, MMP-9) STAT3->Metastasis promotes Apoptosis_EJ Apoptosis STAT3->Apoptosis_EJ inhibits EO_A Eupalinolide O / A ROS ROS Generation EO_A->ROS AMPK AMPK EO_A->AMPK activates (via ROS) Akt Akt ROS->Akt inhibits p38 p38 MAPK ROS->p38 activates Apoptosis_EOA Apoptosis Akt->Apoptosis_EOA p38->Apoptosis_EOA mTOR mTOR AMPK->mTOR mTOR->Apoptosis_EOA Ferroptosis Ferroptosis mTOR->Ferroptosis

Caption: Signaling pathways targeted by Eupalinolide analogues.

General Experimental Workflow for Assessing Eupalinolide Efficacy and Resistance

experimental_workflow cluster_assays Endpoint Assays cluster_resistance Resistance Development start Start: Cancer Cell Culture treat Treat with Eupalinolide (Dose-Response & Time-Course) start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle (PI Staining) treat->cell_cycle ros ROS Levels (DCFH-DA) treat->ros western Mechanism Analysis: Western Blot (p-STAT3, Caspase-3, etc.) viability->western apoptosis->western cell_cycle->western ros->western long_term Long-Term Culture with Sub-lethal Dose western->long_term resistant_line Establish Resistant Cell Line long_term->resistant_line characterize Characterize Resistance (Western, qRT-PCR for ABC transporters) resistant_line->characterize overcome Overcoming Resistance: Combination Therapy (e.g., + STAT3i or P-gpi) characterize->overcome

Caption: Workflow for evaluating Eupalinolide efficacy and resistance.

Experimental Protocols & Troubleshooting Guides

Cell Viability Assessment (MTT Assay)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the Eupalinolide. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO) to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals. Read the absorbance at 570 nm using a microplate reader.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
High Background - Phenol (B47542) red or serum in media interferes with absorbance readings.- Contamination (bacterial/yeast).- Use phenol red-free media for the assay.- Minimize serum concentration or use serum-free media during MTT incubation.- Check cultures for contamination before the assay.
Low Absorbance / Weak Signal - Cell seeding density is too low.- Incubation time with MTT is too short.- Incomplete dissolution of formazan crystals.- Optimize cell number to ensure absorbance values for controls are in the linear range (typically 0.75-1.25 O.D.).[17]- Increase incubation time with MTT until purple crystals are clearly visible.[17]- Increase shaking time with the solvent or gently pipette to ensure complete dissolution.
Inconsistent Replicates - Uneven cell seeding.- "Edge effect" due to evaporation in outer wells.- Pipetting errors.- Ensure a homogenous single-cell suspension before plating.- Avoid using the outermost wells; fill them with sterile PBS or media to maintain humidity.[6]- Use calibrated pipettes and be consistent with technique.
Artificially High Viability - Eupalinolide, as a natural product, might directly reduce MTT.- Run a cell-free control: add the Eupalinolide to media with MTT. If a color change occurs, the compound is directly reducing MTT. Consider an alternative viability assay like SRB (sulforhodamine B) or LDH (lactate dehydrogenase).[6]
Apoptosis Detection (Annexin V-FITC/PI Staining)

Protocol:

  • Cell Treatment: Culture and treat cells with the Eupalinolide for the desired time in a 6-well plate.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle, EDTA-free dissociation agent (e.g., Accutase), as EDTA interferes with calcium-dependent Annexin V binding.[4]

  • Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
High Annexin V+/PI+ in Control - Harsh cell handling (e.g., over-trypsinization, vigorous vortexing) causing membrane damage.- Cells are unhealthy or overgrown before treatment.- Use a gentle dissociation method and handle cells carefully. Allow cells to recover for 30-45 minutes in suspension before staining if using trypsin.[18]- Use cells in the logarithmic growth phase.
Weak or No Signal - Insufficient drug concentration or treatment time.- Reagents are expired or were stored improperly.- Incorrect buffer used (EDTA present).- Perform a time-course and dose-response experiment to find the optimal window for apoptosis induction.- Use a positive control (e.g., staurosporine) to validate the assay and reagents.[3]- Ensure the binding buffer is calcium-rich and EDTA-free.[4]
High Annexin V-/PI+ (Necrosis) - Treatment is too cytotoxic, causing necrosis instead of apoptosis.- Mechanical damage to cells.- Reduce the concentration of the Eupalinolide or shorten the incubation time.[19]- Handle cells gently during harvesting and washing steps.
Fluorescence Compensation Issues - Spectral overlap between FITC and PI channels.- Use single-stained controls (Annexin V only, PI only) to set proper compensation before running experimental samples.[4]
Cell Cycle Analysis (Propidium Iodide Staining)

Protocol:

  • Cell Harvesting: Collect ~1-2 x 10⁶ cells per sample after treatment.

  • Washing: Wash cells with cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration & Staining: Centrifuge to remove ethanol. Wash the pellet with PBS. Resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry using a linear scale for the PI signal. Use pulse width/area plots to exclude doublets.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution / High CVs - High flow rate during acquisition.- Cell clumps or debris.- Insufficient staining.- Run samples at the lowest possible flow rate on the cytometer.[1][12]- Filter the fixed cells through a nylon mesh before staining. Use doublet discrimination gates during analysis.[20]- Ensure RNase A is active and allow sufficient incubation time with PI.
No G2/M Peak - Cells are not proliferating or are synchronized in G0/G1.- Insufficient cell number acquired.- Ensure cells are healthy and in logarithmic growth phase before treatment. Over-confluence can cause contact inhibition.[15]- Acquire a sufficient number of events (e.g., >10,000) for accurate analysis.
"Debris" Peak is Large - Excessive apoptosis, leading to fragmented DNA (sub-G1 peak).- Harsh cell handling.- This is an expected outcome if the Eupalinolide induces apoptosis. Quantify the sub-G1 peak as an indicator of cell death.- Handle cells gently during harvesting and fixation.
Intracellular ROS Detection (DCFH-DA Assay)

Protocol:

  • Cell Seeding: Seed cells in a plate suitable for fluorescence measurement (e.g., black-walled 96-well plate) or on coverslips.

  • Probe Loading: Remove culture media, wash with pre-warmed, serum-free media. Add DCFH-DA working solution (e.g., 10-25 µM in serum-free media) and incubate for 30-60 minutes at 37°C in the dark.[10]

  • Washing: Gently wash the cells with serum-free media or PBS to remove excess probe.

  • Treatment: Add the Eupalinolide or a positive control (e.g., H₂O₂) diluted in serum-free media.

  • Measurement: Immediately measure fluorescence using a microplate reader or fluorescence microscope (Ex/Em = ~485/535 nm).

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
High Background Fluorescence - Autofluorescence of the compound.- Presence of serum or phenol red during assay.- Probe has auto-oxidized.- Test the Eupalinolide in a cell-free system to check for intrinsic fluorescence.- Conduct the final measurement steps in serum-free, phenol red-free media.[2]- Always prepare the DCFH-DA working solution fresh and protect it from light.[21]
Inconsistent Results - Variation in cell density or health.- Differences in probe loading time or temperature.- Ensure consistent cell seeding and health across experiments.[10]- Standardize all incubation times and maintain consistent temperature.
No Signal with Positive Control - DCFH-DA probe is inactive.- Cells are dead or metabolically inactive.- Check the expiration date and storage of the DCFH-DA stock. Prepare fresh dilutions.- Confirm cell viability before starting the assay.
Protein Expression Analysis (Western Blot)

Protocol:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate proteins on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-STAT3, anti-p-Akt, anti-Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again and visualize the protein bands using an ECL detection reagent.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
No or Weak Signal - Insufficient protein loaded.- Primary or secondary antibody concentration is too low.- Inefficient protein transfer.- Load more protein (20-30 µg is standard, but may need more for low-abundance targets).[22]- Optimize antibody dilutions. Include a positive control lysate to validate the antibody.[22]- Confirm successful transfer by staining the membrane with Ponceau S after transfer.
High Background - Blocking is insufficient.- Antibody concentration is too high.- Insufficient washing.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[23]- Titrate antibodies to find the optimal concentration.- Increase the number and duration of TBST washes.[23]
Non-Specific Bands - Primary antibody is not specific.- Protein degradation.- Post-translational modifications causing shifts in molecular weight.- Validate the antibody with a positive/negative control or by using a knockout/knockdown cell line if available.- Always use fresh protease inhibitors in the lysis buffer.- Consult databases like UniProt to check for known PTMs or isoforms that could explain multiple bands.[22]

References

proper handling and storage of Eupalinolide I powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and use of Eupalinolide I powder in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound powder?

A1: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years. Ensure the container is tightly sealed to protect it from moisture.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the powder in high-quality, anhydrous DMSO to your desired concentration (e.g., 10 mM). Sonication may be necessary to ensure complete dissolution.[2][3] Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[4] When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in your cell culture medium.

Q3: What is the appearance of high-quality this compound powder?

A3: High-quality this compound is typically an off-white to light yellow solid.[5] Any significant deviation from this appearance could indicate impurity or degradation.

Q4: What are the general safety precautions for handling this compound powder?

A4: As with any chemical powder, it is important to handle this compound in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6][7] Avoid inhalation of the powder by using proper handling techniques.[6]

Troubleshooting Guide

Issue 1: this compound powder is not fully dissolving in DMSO.

  • Possible Cause: The concentration may be too high, or the DMSO may have absorbed moisture.

  • Solution: Try gently warming the solution and using sonication to aid dissolution.[2][3] If the issue persists, use a fresh, anhydrous stock of DMSO. It is also advisable to start with a lower concentration and gradually increase it.

Issue 2: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause 1: Degradation of this compound. Repeated freeze-thaw cycles of the stock solution can lead to degradation.

  • Solution 1: Always aliquot your stock solution after preparation and use a fresh aliquot for each experiment.

  • Possible Cause 2: Interaction with media components. Components in the cell culture media, such as serum proteins, may interact with and reduce the effective concentration of this compound.

  • Solution 2: When performing experiments, ensure that your controls are appropriate. Consider performing initial experiments in serum-free media to establish a baseline, if your cell line can tolerate it for the duration of the treatment.

Issue 3: High background toxicity in control wells treated with vehicle (DMSO).

  • Possible Cause: The final concentration of DMSO in the cell culture medium is too high.

  • Solution: Ensure that the final concentration of DMSO in your experimental wells is kept low, typically below 0.5%, and ideally below 0.1%. Remember to include a vehicle control (media with the same concentration of DMSO as your treatment wells) in all your experiments to account for any solvent-induced effects.

Quantitative Data

Table 1: Storage and Stability of this compound

FormStorage TemperatureShelf LifeNotes
Powder -20°C3 yearsKeep away from direct sunlight.[2][4]
In Solvent (DMSO) -80°C1 yearProtect from light; avoid freeze-thaw cycles.[2][4]

Table 2: Solubility of Eupalinolide Compounds

SolventSolubilityRecommendations
DMSO Soluble (e.g., Eupalinolide K: 50 mg/mL; Eupalinolide A: 50 mg/mL).[2][5]Sonication is recommended.[2]
Water Practically insoluble.[8][9]N/A
Ethanol Slightly soluble.[8][9]N/A

Table 3: Representative IC50 Values for Eupalinolide J (a closely related compound)

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer3.74 ± 0.58
MDA-MB-468Triple-Negative Breast Cancer4.30 ± 0.39

Note: This data is for Eupalinolide J and serves as a reference for designing experiments with this compound, which also shows activity against breast cancer cells.[10]

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line of interest.

  • Cell Seeding:

    • Culture your chosen cancer cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[11]

  • Preparation of this compound dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remember to prepare a vehicle control (medium with the same final DMSO concentration as your highest treatment concentration).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions (and vehicle control) to the respective wells.

    • Incubate the plate for another 24, 48, or 72 hours, depending on your experimental design.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • After the treatment period, add 20 µL of the MTT solution to each well.[12]

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis prep_stock Prepare Stock Solution (this compound in DMSO) prep_dilutions Prepare Serial Dilutions in Culture Medium prep_stock->prep_dilutions treat_cells Treat Cells with This compound Dilutions seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve Dissolve Formazan Crystals incubate_mtt->dissolve read_absorbance Read Absorbance (570nm) dissolve->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: General experimental workflow for determining the IC50 of this compound.

stat3_pathway Proposed Mechanism: this compound and the STAT3 Pathway Eupalinolide_I This compound STAT3 STAT3 Eupalinolide_I->STAT3 Promotes pSTAT3 p-STAT3 (Active) Eupalinolide_I->pSTAT3 Inhibits Ubiquitination Ubiquitin-Dependent Degradation STAT3->Ubiquitination Gene_Expression Target Gene Expression (e.g., MMP-2, MMP-9) pSTAT3->Gene_Expression Metastasis Cancer Cell Metastasis Gene_Expression->Metastasis

Caption: this compound may inhibit the STAT3 signaling pathway.[6][13]

ampk_mtor_pathway Proposed Mechanism: this compound and the AMPK/mTOR Pathway Eupalinolide_I This compound AMPK AMPK Eupalinolide_I->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Apoptosis_Ferroptosis Apoptosis & Ferroptosis AMPK->Apoptosis_Ferroptosis Induces SCD1 SCD1 mTOR->SCD1 Regulates Cell_Proliferation Cell Proliferation & Migration SCD1->Cell_Proliferation Inhibits

Caption: this compound may modulate the AMPK/mTOR signaling pathway.[14]

References

Technical Support Center: Addressing Eupalinolide I Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Eupalinolide I precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For preparing a stock solution of this compound, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[1] Studies on similar compounds, such as Eupalinolide B, have successfully used DMSO to create concentrated stock solutions (e.g., 40 mM) for cell culture experiments.[2] For long-term storage, it is advisable to keep the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1][3]

Q2: What is the maximum recommended final concentration of DMSO in cell culture media?

A2: While DMSO is an effective solvent, it can be toxic to cells at higher concentrations.[4] Generally, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability.[3][4] It is crucial to perform a vehicle control experiment to assess the effect of the intended DMSO concentration on your specific cell line.[4]

Q3: My this compound precipitated immediately after I added the stock solution to my cell culture media. What should I do?

A3: If you observe immediate precipitation, it is recommended to discard the prepared media and start over. This phenomenon, often called "crashing out," typically occurs when the compound's concentration exceeds its solubility in the aqueous media.[3][5] Before preparing a new solution, review the troubleshooting guide below to identify and address the potential cause.

Q4: Can I store this compound diluted in cell culture media?

A4: It is not recommended to store this compound in cell culture media for extended periods. To ensure the best results and avoid potential degradation or precipitation over time, you should prepare fresh working dilutions from your DMSO stock for each experiment.[6]

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is causing this and how can I resolve it?

Answer: Immediate precipitation is a common issue with hydrophobic compounds and is likely due to the compound's poor solubility in the aqueous environment of the cell culture medium once the DMSO is diluted.[5]

Summary of Potential Causes and Solutions for Immediate Precipitation

Potential CauseRecommended Solution
High Final Concentration Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific media.[3][5]
Rapid Dilution Add the DMSO stock solution to the pre-warmed (37°C) cell culture media dropwise while gently vortexing or swirling to ensure rapid and even dispersion.[5][6]
Low Temperature of Media Always use pre-warmed (37°C) cell culture media for making dilutions, as temperature can affect solubility.[3][5]
Improper Stock Solution Preparation Ensure your DMSO is anhydrous (water-free) as moisture can reduce the solubility of hydrophobic compounds.[6] Prepare fresh stock solutions if you suspect contamination or degradation.
Issue 2: this compound Precipitates Over Time in the Incubator

Question: My this compound solution was clear initially, but after some time in the incubator, I noticed a precipitate. What could be the reason?

Answer: Delayed precipitation can be caused by several factors related to the incubator's environment and interactions with media components.[3]

Summary of Potential Causes and Solutions for Delayed Precipitation

Potential CauseRecommended Solution
Temperature Shift Changes in temperature between room temperature and the incubator (37°C) can affect solubility.[3] Pre-warming the media before adding the compound can help mitigate this.[3]
pH Shift The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of this compound. Ensure your media is properly buffered for the CO2 concentration in your incubator.[3]
Interaction with Media Components This compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[3] If using serum-containing media, consider reducing the serum concentration or using a serum-free formulation if your cell line allows.[6]
Media Evaporation In long-term experiments, evaporation can concentrate media components, including this compound, potentially exceeding its solubility limit.[5] Ensure proper humidification of the incubator and use appropriate culture plates with low-evaporation lids.[5]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator at 37°C

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.[3]

  • Prepare Serial Dilutions:

    • Pre-warm your cell culture medium to 37°C.[5]

    • In a series of sterile tubes or wells, add your cell culture medium.

    • Prepare a range of this compound concentrations by adding small, precise volumes of the DMSO stock solution to the media. For example, to achieve a 10 µM solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media).

    • Include a vehicle control with the highest volume of DMSO used to ensure the solvent itself is not causing any issues.[6]

  • Incubation and Observation:

    • Gently vortex each dilution immediately after adding the stock solution.[3]

    • Incubate the dilutions at 37°C and 5% CO2.

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours).[5]

    • For a more detailed inspection, transfer a small aliquot of the solution to a microscope slide and check for micro-precipitates.[3]

  • Determination of Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.[3][5]

Visual Guides

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed q_when When does precipitation occur? start->q_when immediate Immediately upon adding to media q_when->immediate Immediately delayed Over time in the incubator q_when->delayed Over Time check_conc Is the final concentration too high? immediate->check_conc reduce_conc Decrease final concentration. Perform solubility test. check_conc->reduce_conc Yes check_dilution How was the stock solution added? check_conc->check_dilution No slow_dilution Add stock dropwise to pre-warmed media with gentle mixing. check_dilution->slow_dilution Rapidly check_env Check incubator conditions: - Temperature stability - CO2/pH buffering - Humidity delayed->check_env optimize_env Optimize incubator environment. Use buffered media. check_env->optimize_env check_interaction Could it be interacting with media components? check_env->check_interaction modify_media Consider reducing serum concentration or using serum-free media. check_interaction->modify_media Yes

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_1 Potential Mechanism of this compound Precipitation cluster_factors Influencing Factors stock This compound in 100% DMSO Stock (Soluble) addition Addition of Stock to Media stock->addition media Aqueous Cell Culture Media media->addition outcome This compound Precipitation (Insoluble) addition->outcome high_conc High Final Concentration high_conc->outcome temp_ph Temperature/pH Shifts temp_ph->outcome serum Interaction with Serum Proteins serum->outcome

Caption: Factors contributing to this compound precipitation.

References

Validation & Comparative

Eupalinolide I vs. Eupalinolide J: A Comparative Analysis of Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product-derived anti-cancer agents, sesquiterpene lactones isolated from the genus Eupatorium have emerged as a promising area of research. Among these, Eupalinolide I and Eupalinolide J have garnered attention for their potential cytotoxic effects against various cancer cell lines. This guide provides a detailed comparison of the currently available experimental data on the anti-cancer activities of this compound and Eupalinolide J, tailored for researchers, scientists, and drug development professionals.

While extensive research has elucidated the anti-cancer mechanisms of Eupalinolide J, data on this compound remains comparatively scarce, with its activity primarily reported as a constituent of a multi-compound mixture.

Comparative Cytotoxicity

Direct comparative studies evaluating the individual cytotoxic effects of this compound and Eupalinolide J are limited in the current literature. However, existing research provides insights into the potent anti-proliferative activity of Eupalinolide J across various cancer cell lines. The activity of this compound has been described as part of a complex, F1012-2, which also contains Eupalinolides J and K.[1][2]

CompoundCancer Cell LineIC50 Value (µM)Exposure TimeReference
Eupalinolide J PC-3 (Prostate)2.89 ± 0.2872 hr[3]
DU-145 (Prostate)2.39 ± 0.1772 hr[3]
MDA-MB-231 (Triple-Negative Breast Cancer)3.74 ± 0.58Not Specified[4]
MDA-MB-468 (Triple-Negative Breast Cancer)4.30 ± 0.39Not Specified[4]
This compound MDA-MB-231 (Breast)Data not available (Studied as part of F1012-2 complex)Not Specified[1][2]

Mechanisms of Anti-Cancer Action

Eupalinolide J

Eupalinolide J has been demonstrated to exert its anti-cancer effects through multiple mechanisms, primarily targeting cell proliferation, apoptosis, and metastasis.

  • Induction of Apoptosis and Cell Cycle Arrest: Eupalinolide J induces apoptosis in human prostate cancer cells (PC-3 and DU-145) and triple-negative breast cancer cells (MDA-MB-231 and MDA-MB-468).[4][5] This is accompanied by cell cycle arrest at the G0/G1 phase in prostate cancer cells.[5] In triple-negative breast cancer cells, it has been observed to cause cell cycle arrest at the G2/M phase.[6] The apoptotic mechanism involves the disruption of the mitochondrial membrane potential.[5]

  • Inhibition of STAT3 Signaling Pathway: A key mechanism of Eupalinolide J is its ability to suppress the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][4][7] It promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of metastasis-related genes such as MMP-2 and MMP-9.[1][2][7] This action effectively inhibits cancer cell metastasis.[1][2][7]

  • DNA Damage: Treatment with Eupalinolide J has been shown to induce DNA damage in human prostate cancer cells.[5][8]

This compound

The specific anti-cancer mechanism of this compound as an individual agent has not been extensively studied. Its activity has been reported in the context of the F1012-2 complex, which contains Eupalinolides I, J, and K. This complex was found to:

  • Induce Apoptosis and Cell Cycle Arrest: The F1012-2 complex induces apoptosis and cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells.[1][2]

  • Modulate Signaling Pathways: The complex was observed to significantly inhibit the Akt signaling pathway while activating the p38 signaling pathway.[1][2]

Due to the presence of Eupalinolide J in the F1012-2 complex, it is challenging to attribute these effects solely to this compound.

Signaling Pathways and Experimental Workflows

To visualize the known mechanisms of action, the following diagrams illustrate the signaling pathway targeted by Eupalinolide J and a general workflow for assessing its anti-cancer activity.

Eupalinolide_J_Signaling_Pathway EJ Eupalinolide J STAT3 STAT3 EJ->STAT3 promotes ubiquitination Proteasome Proteasomal Degradation STAT3->Proteasome degraded MMP2 MMP-2 STAT3->MMP2 activates MMP9 MMP-9 STAT3->MMP9 activates Ub Ubiquitin Metastasis Metastasis MMP2->Metastasis MMP9->Metastasis

Caption: Eupalinolide J promotes STAT3 degradation, inhibiting metastasis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., PC-3, MDA-MB-231) Treatment Treatment with Eupalinolide J Cell_Culture->Treatment MTT MTT Assay (Cytotoxicity, IC50) Treatment->MTT Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression e.g., STAT3, MMPs) Treatment->Western_Blot Wound_Healing Wound Healing/Transwell Assay (Metastasis) Treatment->Wound_Healing Xenograft Tumor Xenograft Model EJ_Treatment Eupalinolide J Administration Xenograft->EJ_Treatment Tumor_Measurement Tumor Growth Measurement EJ_Treatment->Tumor_Measurement IHC Immunohistochemistry (e.g., STAT3 in tumors) Tumor_Measurement->IHC

Caption: General experimental workflow for evaluating anti-cancer activity.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Eupalinolide J or the vehicle control for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with Eupalinolide J for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Protein Extraction: Following treatment, cells are lysed to extract total proteins.

  • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, MMP-2, MMP-9), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available scientific literature strongly supports the potent anti-cancer activity of Eupalinolide J, with a well-defined mechanism of action centered on the inhibition of the STAT3 signaling pathway. It demonstrates significant efficacy in inducing apoptosis, cell cycle arrest, and inhibiting metastasis in various cancer cell models.

In contrast, the individual anti-cancer properties of this compound are not yet clearly elucidated. Its effects have only been reported as part of a mixture with other eupalinolides. This highlights a significant knowledge gap and underscores the need for further research to isolate this compound and investigate its specific anti-cancer activities and mechanisms of action. A direct and comprehensive comparison with Eupalinolide J will only be possible once such data becomes available.

References

A Comparative Efficacy Analysis of Eupalinolide O and Paclitaxel in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a detailed comparison of the cytotoxic effects of Eupalinolide O, a sesquiterpene lactone, and Paclitaxel, a widely used chemotherapeutic agent, with a focus on their performance in breast cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, cytotoxic potency, and the experimental methodologies used to evaluate their effects.

Due to the limited availability of specific data for Eupalinolide I, this guide will focus on a closely related and well-studied compound, Eupalinolide O, to provide a meaningful and data-supported comparison against Paclitaxel. Both compounds have demonstrated significant anti-cancer properties, primarily through the induction of apoptosis, albeit through distinct signaling pathways.

Quantitative Efficacy: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for Eupalinolide O and Paclitaxel in triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-453, providing a direct comparison of their cytotoxic efficacy.

CompoundCell LineIncubation TimeIC50 (µM)
Eupalinolide O MDA-MB-23124 h10.34[1]
48 h5.85[1]
72 h3.57[1]
MDA-MB-45324 h11.47[1]
48 h7.06[1]
72 h3.03[1]
Paclitaxel MDA-MB-23148 h~0.005 - 0.3
MDA-MB-453-Not readily available

Deciphering the Mechanisms of Action

Both Eupalinolide O and Paclitaxel exert their anti-cancer effects by inducing programmed cell death, or apoptosis. However, the upstream signaling pathways they trigger to achieve this outcome differ significantly.

Eupalinolide O has been shown to induce apoptosis in triple-negative breast cancer cells by modulating reactive oxygen species (ROS) generation and subsequently affecting the Akt/p38 MAPK signaling pathway[1]. This leads to a cascade of events including the loss of mitochondrial membrane potential and the activation of caspases, key executioners of apoptosis[2][3].

Paclitaxel , on the other hand, is a well-established microtubule-stabilizing agent[4]. By binding to β-tubulin, it disrupts the normal dynamics of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[5][6]. The apoptotic signaling cascade initiated by Paclitaxel often involves the PI3K/Akt pathway and can be influenced by factors such as external calcium conditions[7][8][9].

Visualizing the Signaling Pathways

To better understand the molecular mechanisms, the following diagrams, generated using the DOT language, illustrate the signaling pathways affected by Eupalinolide O and Paclitaxel.

Eupalinolide_O_Pathway Eupalinolide O Eupalinolide O ROS ↑ Reactive Oxygen Species (ROS) Eupalinolide O->ROS Akt ↓ p-Akt ROS->Akt p38 ↑ p-p38 MAPK ROS->p38 Mito Mitochondrial Dysfunction p38->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Eupalinolide O Signaling Pathway

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest PI3K_Akt PI3K/Akt Pathway Modulation G2M_Arrest->PI3K_Akt Bcl2_Family Bcl-2 Family Regulation PI3K_Akt->Bcl2_Family Mito Mitochondrial Pathway Bcl2_Family->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Paclitaxel Signaling Pathway

Experimental Protocols: A Guide to Methodology

The following sections detail the typical experimental protocols used to assess the efficacy of compounds like Eupalinolide O and Paclitaxel.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MDA-MB-453) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Eupalinolide O or Paclitaxel. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Apoptosis Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression of key apoptosis-related proteins, such as those from the Bcl-2 family.

  • Cell Lysis: After treating the cells with the test compounds for the desired time, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of proteins.

  • SDS-PAGE: Separate the protein lysates (typically 20-40 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

  • Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software and normalize to the loading control to determine the relative changes in protein expression.

Experimental Workflow for Comparative Efficacy

The following diagram outlines a logical workflow for a comparative study of Eupalinolide O and Paclitaxel.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Data Analysis & Comparison Cell_Culture Breast Cancer Cell Lines (MDA-MB-231, MDA-MB-453) Treatment Treat with Eupalinolide O and Paclitaxel (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Determine IC50 Values Treatment->Viability_Assay Apoptosis_Assay Apoptosis Analysis (Western Blot for Bcl-2, Bax, etc.) Treatment->Apoptosis_Assay Compare_IC50 Compare IC50 Values Viability_Assay->Compare_IC50 Pathway_Analysis Signaling Pathway Investigation (Western Blot for p-Akt, p-p38, etc.) Apoptosis_Assay->Pathway_Analysis Compare_Apoptosis Compare Apoptotic Induction Apoptosis_Assay->Compare_Apoptosis Compare_Pathways Compare Signaling Pathways Pathway_Analysis->Compare_Pathways Conclusion Draw Conclusions on Comparative Efficacy Compare_IC50->Conclusion Compare_Apoptosis->Conclusion Compare_Pathways->Conclusion

Comparative Efficacy Experimental Workflow

References

A Comparative Guide to the Structure-Activity Relationship of Eupalinolide I Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Eupalinolide I and its derivatives, with a focus on their structure-activity relationships (SAR) in the context of cancer research. Eupalinolides, a class of sesquiterpene lactones, have demonstrated significant potential as anti-cancer agents. This document summarizes key experimental data, details relevant methodologies, and visualizes the signaling pathways involved to facilitate further research and drug development.

Comparative Cytotoxicity of Eupalinolide Derivatives

The anti-proliferative activity of various Eupalinolide derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
Eupalinolide A MHCC97-L, HCCLM3Hepatocellular CarcinomaNot explicitly quantified in terms of IC50, but demonstrated significant inhibition of proliferation and migration.[1]
Eupalinolide B TU212Laryngeal Cancer1.03[2]
TU686Laryngeal Cancer6.73[2]
M4eLaryngeal Cancer3.12[2]
AMC-HN-8Laryngeal Cancer2.13[2]
Hep-2Laryngeal Cancer9.07[2]
LCCLaryngeal Cancer4.20[2]
PANC-1, MiaPaCa-2Pancreatic CancerDemonstrated significant inhibitory effects.[3]
Eupalinolide J MDA-MB-231Triple-Negative Breast Cancer3.74 ± 0.58[4][5]
MDA-MB-468Triple-Negative Breast Cancer4.30 ± 0.39[4][5]
Eupalinolide O MDA-MB-231 (24h)Triple-Negative Breast Cancer10.34[6]
MDA-MB-231 (48h)Triple-Negative Breast Cancer5.85[6]
MDA-MB-231 (72h)Triple-Negative Breast Cancer3.57[6]
MDA-MB-453 (24h)Triple-Negative Breast Cancer11.47[6]
MDA-MB-453 (48h)Triple-Negative Breast Cancer7.06[6]
MDA-MB-453 (72h)Triple-Negative Breast Cancer3.03[6]
MDA-MB-468 (72h)Breast Cancer1.04[7]

Mechanisms of Action and Signaling Pathways

Eupalinolide derivatives exert their anti-cancer effects through the modulation of various signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis. The specific mechanisms identified for individual derivatives are detailed below and visualized in the accompanying diagrams.

Eupalinolide A: ROS/ERK-Mediated Autophagy

Eupalinolide A has been shown to inhibit the proliferation and migration of hepatocellular carcinoma cells by inducing autophagy.[1] This process is mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of the ERK signaling pathway.[1]

Eupalinolide_A_Pathway Eupalinolide A Eupalinolide A ROS ROS Eupalinolide A->ROS ERK ERK ROS->ERK Autophagy Autophagy ERK->Autophagy Cell Proliferation & Migration Inhibition Cell Proliferation & Migration Inhibition Autophagy->Cell Proliferation & Migration Inhibition

Caption: Eupalinolide A induces autophagy via the ROS/ERK pathway.

Eupalinolide B: Induction of Ferroptosis and Apoptosis

Eupalinolide B exhibits its anti-cancer effects in hepatic and pancreatic cancer cells by inducing ferroptosis and apoptosis.[3][8] This is associated with the generation of ROS, endoplasmic reticulum (ER) stress, and activation of the JNK signaling pathway.[8] It has also been implicated in disrupting copper homeostasis, potentially leading to cuproptosis.[3]

Eupalinolide_B_Pathway cluster_0 Eupalinolide B Action cluster_1 Cellular Response Eupalinolide B Eupalinolide B ROS ROS Generation Eupalinolide B->ROS Copper_Homeostasis Copper Homeostasis Disruption Eupalinolide B->Copper_Homeostasis Ferroptosis Ferroptosis Eupalinolide B->Ferroptosis ER_Stress ER Stress ROS->ER_Stress JNK JNK ER_Stress->JNK Cuproptosis Potential Cuproptosis Copper_Homeostasis->Cuproptosis Apoptosis Apoptosis JNK->Apoptosis Cancer Cell Death Cancer Cell Death Ferroptosis->Cancer Cell Death Apoptosis->Cancer Cell Death Cuproptosis->Cancer Cell Death

Caption: Eupalinolide B induces cancer cell death via multiple pathways.

Eupalinolide J: Targeting the STAT3 Signaling Pathway

Eupalinolide J has been identified as a potent inhibitor of the STAT3 signaling pathway in triple-negative breast cancer cells.[4][5] By promoting the ubiquitin-dependent degradation of STAT3, it downregulates the expression of metastasis-related genes.[9][10]

Eupalinolide_J_Pathway Eupalinolide J Eupalinolide J STAT3 STAT3 Eupalinolide J->STAT3 promotes degradation of Ubiquitination Ubiquitin-Dependent Degradation STAT3->Ubiquitination Metastasis_Genes Metastasis-Related Gene Expression STAT3->Metastasis_Genes activates Ubiquitination->STAT3 Metastasis Inhibition Metastasis Inhibition Metastasis_Genes->Metastasis Inhibition

Caption: Eupalinolide J promotes STAT3 degradation, inhibiting metastasis.

Eupalinolide O: Modulation of ROS and Akt/p38 MAPK Pathways

In human triple-negative breast cancer cells, Eupalinolide O induces apoptosis through the generation of ROS and the modulation of the Akt/p38 MAPK signaling pathway.[6]

Eupalinolide_O_Pathway Eupalinolide O Eupalinolide O ROS ROS Generation Eupalinolide O->ROS Akt Akt Pathway Eupalinolide O->Akt inhibits p38_MAPK p38 MAPK Pathway ROS->p38_MAPK activates Apoptosis Apoptosis Akt->Apoptosis p38_MAPK->Apoptosis Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death

Caption: Eupalinolide O induces apoptosis via ROS and Akt/p38 MAPK pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Eupalinolide derivatives on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Eupalinolide derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the Eupalinolide derivatives for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (medium with DMSO) and a blank (medium only).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression of apoptosis-related proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

References

Validating the Molecular Targets of Eupalinolide I: A Comparative Guide Based on its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide I is a sesquiterpene lactone with potential as a therapeutic agent. However, there is a notable scarcity of published research specifically validating its molecular targets. This guide provides a comparative analysis of the experimentally validated molecular targets of its close analogs—Eupalinolide A, B, J, and O. The data presented here on these related compounds can help to infer potential mechanisms of action for this compound and guide future research and drug development efforts. While a direct comparative study including this compound is not available in the current literature, a mixture known as F1012-2, containing this compound, J, and K, has been shown to inhibit the Akt signaling pathway and activate the p38 pathway.[1]

Comparative Analysis of Eupalinolide Analogs

The following tables summarize the validated molecular targets and cytotoxic effects of Eupalinolide A, B, J, and O across various cancer cell lines.

Validated Molecular Targets and Biological Effects
CompoundCancer TypeCell LinesValidated Molecular Targets/PathwaysKey Biological Effects
Eupalinolide A Non-Small Cell Lung CancerA549, H1299AMPK/mTOR/SCD1[2][3][4]Induces apoptosis and ferroptosis, cell cycle arrest at G2/M phase.[2][5][4]
Hepatocellular CarcinomaMHCC97-L, HCCLM3ROS/ERK[3][6][7]Induces autophagy, cell cycle arrest at G1 phase.[6][7]
Eupalinolide B Hepatic CarcinomaSMMC-7721, HCCLM3ROS-ER-JNK[8]Induces ferroptosis and inhibits cell migration.[8]
Pancreatic CancerMiaPaCa-2, PANC-1, PL-45NF-κB, MAPKs[8]Induces apoptosis and autophagy.[8]
Eupalinolide J Triple-Negative Breast CancerMDA-MB-231, MDA-MB-468STAT3[1][9]Promotes STAT3 ubiquitin-dependent degradation, induces apoptosis, cell cycle arrest.[1][9][10]
GlioblastomaU251STAT3, MMP-2, MMP-9[1][9]Inhibits cancer cell metastasis.[1][9]
Eupalinolide O Triple-Negative Breast CancerMDA-MB-231, MDA-MB-453Akt/p38 MAPK, ROS[11][12]Induces apoptosis, cell cycle arrest at G2/M phase.[2][11][12]
Comparative Cytotoxicity (IC50 Values)
CompoundCell LineIC50 (µM)Time Point
Eupalinolide JMDA-MB-2313.74 ± 0.58Not Specified
Eupalinolide JMDA-MB-4684.30 ± 0.39Not Specified
Eupalinolide OMDA-MB-23110.3424h
Eupalinolide OMDA-MB-2315.8548h
Eupalinolide OMDA-MB-2313.5772h
Eupalinolide OMDA-MB-45311.4724h
Eupalinolide OMDA-MB-4537.0648h
Eupalinolide OMDA-MB-4533.0372h
Eupalinolide BRAW264.7 (LPS-stimulated)2.241h

Experimental Protocols

Detailed methodologies for key experiments used to validate the molecular targets of Eupalinolide analogs are provided below. These protocols can be adapted for the investigation of this compound.

Cell Viability Assay (CCK8/MTT)
  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate until approximately 90% confluency is reached.

  • Treatment: Treat the cells with varying concentrations of the Eupalinolide compound (e.g., 10, 20, or 30 µM) for desired time points (e.g., 24, 48, 72 hours).

  • Incubation: Add 10 µL of CCK8 or MTT solution to each well and incubate at 37°C for 1.5-4 hours.

  • Measurement: Measure the absorbance at 450 nm (for CCK8) or after solubilizing formazan (B1609692) crystals (for MTT) using a microplate reader.

Western Blot Analysis
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle and Apoptosis Analysis
  • Cell Preparation: Harvest treated and untreated cells and wash with PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) overnight at -20°C for cell cycle analysis.

  • Staining: For cell cycle analysis, stain the cells with propidium (B1200493) iodide (PI). For apoptosis analysis, use an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.

  • Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in different phases of the cell cycle or the percentage of apoptotic cells.

In Vivo Tumor Xenograft Model
  • Cell Injection: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells in Matrigel) into the flanks of nude mice.[2][4]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).[11]

  • Treatment: Randomly assign mice to control and treatment groups. Administer the Eupalinolide compound (e.g., 15-50 mg/kg/day via intraperitoneal injection) or vehicle control.[2][4][11]

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Signaling Pathways and Experimental Workflows

Validated Signaling Pathways of Eupalinolide Analogs

Eupalinolide_A_Pathway cluster_EA Eupalinolide A cluster_Cell Non-Small Cell Lung Cancer Cell Eupalinolide A Eupalinolide A AMPK AMPK Eupalinolide A->AMPK mTOR mTOR AMPK->mTOR SCD1 SCD1 mTOR->SCD1 Apoptosis Apoptosis SCD1->Apoptosis Ferroptosis Ferroptosis SCD1->Ferroptosis Eupalinolide_O_Pathway cluster_EO Eupalinolide O cluster_Cell Triple-Negative Breast Cancer Cell Eupalinolide O Eupalinolide O ROS ROS Eupalinolide O->ROS Akt Akt ROS->Akt p38_MAPK p38 MAPK ROS->p38_MAPK Apoptosis Apoptosis Akt->Apoptosis p38_MAPK->Apoptosis Eupalinolide_J_Pathway cluster_EJ Eupalinolide J cluster_Cell Cancer Cell Eupalinolide J Eupalinolide J Ubiquitination Ubiquitination Eupalinolide J->Ubiquitination STAT3 STAT3 STAT3->Ubiquitination Metastasis Metastasis STAT3->Metastasis Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Proteasomal_Degradation->STAT3 degrades Experimental_Workflow cluster_Workflow Molecular Target Validation Workflow A In Vitro Screening (e.g., Cell Viability Assays) B Pathway Analysis (e.g., Western Blot, RNA-seq) A->B C Target Identification (e.g., Molecular Docking, Pull-down Assays) B->C D Target Validation (e.g., siRNA/CRISPR Knockdown) C->D E In Vivo Validation (Xenograft Models) D->E F Validated Molecular Target E->F

References

A Comparative Analysis of Eupalinolide A and Eupalinolide I in Non-Small Cell Lung Cancer: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of current scientific literature reveals a significant gap in the direct comparative analysis of Eupalinolide A and Eupalinolide I for the treatment of Non-Small Cell Lung Cancer (NSCLC). While substantial research has been conducted on the anti-cancer properties of Eupalinolide A in NSCLC, there is a notable absence of studies specifically investigating the effects of this compound in this context. The available data on this compound is limited to its role as a component of a compound mixture in studies on other cancers, such as breast cancer.

This guide, therefore, provides a comprehensive overview of the well-documented effects of Eupalinolide A on NSCLC, supported by experimental data and detailed protocols. Additionally, it summarizes the current, albeit limited, understanding of this compound's bioactivity in other cancer types to offer a broader perspective for researchers and drug development professionals.

Eupalinolide A: A Potent Inhibitor of NSCLC Progression

Eupalinolide A, a sesquiterpene lactone, has demonstrated significant potential as a therapeutic agent against NSCLC.[1] Studies have shown that it effectively inhibits cancer cell proliferation, induces programmed cell death (apoptosis and ferroptosis), and halts the cell cycle at a critical checkpoint.[1]

Quantitative Analysis of Eupalinolide A's Effects in NSCLC

The following table summarizes the key quantitative findings from a pivotal study on Eupalinolide A's impact on the A549 and H1299 NSCLC cell lines.[1]

ParameterCell LineTreatment GroupResult
Cell Cycle Arrest A549Control2.91% of cells in G2 phase
A549Eupalinolide A21.99% of cells in G2 phase
H1299Control8.22% of cells in G2 phase
H1299Eupalinolide A18.91% of cells in G2 phase
Apoptosis Rate A549Control1.79% total apoptotic cells
A549Eupalinolide A47.29% total apoptotic cells
H1299Control4.66% total apoptotic cells
H1299Eupalinolide A44.43% total apoptotic cells
Ferroptosis Induction A549Eupalinolide A2.46-fold increase in ROS production
H1299Eupalinolide A1.32-fold increase in ROS production
Gene Expression A549Eupalinolide A34% reduction in SCD1 expression
H1299Eupalinolide A48% reduction in SCD1 expression
In Vivo Tumor Growth Nude Mice (A549 xenograft)Eupalinolide A (25 mg/kg)>60% decrease in tumor weight and volume
Mechanism of Action: Targeting the AMPK/mTOR/SCD1 Signaling Pathway

Eupalinolide A exerts its anti-cancer effects by modulating the AMPK/mTOR/SCD1 signaling pathway.[1] This pathway is crucial for regulating cellular metabolism, and its dysregulation is often implicated in cancer progression. Eupalinolide A's intervention leads to the induction of both apoptosis and ferroptosis, a form of iron-dependent programmed cell death.[1]

G EA Eupalinolide A AMPK AMPK EA->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Induces Ferroptosis Ferroptosis AMPK->Ferroptosis Induces SCD1 SCD1 mTOR->SCD1 Inhibits CellGrowth NSCLC Cell Growth and Proliferation SCD1->CellGrowth Promotes Apoptosis->CellGrowth Inhibits Ferroptosis->CellGrowth Inhibits

Signaling pathway of Eupalinolide A in NSCLC.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the effects of Eupalinolide A in NSCLC.[1]

Cell Viability Assay (CCK-8)
  • Cell Seeding: A549 and H1299 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.

  • Treatment: After reaching approximately 90% confluence, the cells were treated with varying concentrations of Eupalinolide A (10, 20, and 30 µM) for 48 hours.

  • Incubation with CCK-8: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plates were incubated at 37°C for 1.5 hours.

  • Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment and Harvesting: Cells were treated with either DMSO (control) or Eupalinolide A for 24 hours and then harvested.

  • Fixation: The harvested cells were washed three times with sterile PBS and fixed with 75% ethanol (B145695) at 4°C overnight.

  • Staining: After washing to remove the ethanol, cells were incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A for 1 hour to stain the DNA.

  • Flow Cytometry: The DNA content of the cells was analyzed using a DxFLEX flow cytometer to determine the cell cycle distribution.

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment: A549 and H1299 cells were treated with Eupalinolide A at various concentrations.

  • Staining: The treated cells were stained using an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Western Blot Analysis
  • Protein Extraction: Total protein was extracted from Eupalinolide A-treated and control cells.

  • Protein Quantification: The protein concentration was determined using a suitable protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, CDC25C, Cyclin B1), followed by incubation with a corresponding secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

G cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments CellCulture NSCLC Cell Culture (A549, H1299) Treatment Treatment with Eupalinolide A CellCulture->Treatment CellViability Cell Viability Assay (CCK-8) Treatment->CellViability ApoptosisAssay Apoptosis Assay (Flow Cytometry) Treatment->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Western Blot Analysis (Protein Expression) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation CellViability->DataAnalysis ApoptosisAssay->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis Xenograft Tumor Xenograft Model (Nude Mice) InVivoTreatment In Vivo Treatment with Eupalinolide A Xenograft->InVivoTreatment TumorMeasurement Tumor Volume and Weight Measurement InVivoTreatment->TumorMeasurement TumorMeasurement->DataAnalysis

References

The Synergistic Potential of Eupalinolides in Cancer Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the synergistic effects of Eupalinolide I with common chemotherapy drugs remains limited in publicly available literature, studies on its close structural analogs, Eupalinolide A and Eupalinolide B, provide compelling evidence for the potential of this class of compounds to enhance the efficacy of anticancer agents. This guide summarizes the existing preclinical data on the synergistic activities of Eupalinolide A and B with chemotherapy agents, offering insights into their mechanisms of action and experimental validation.

Eupalinolide A and Cisplatin (B142131) in Non-Small Cell Lung Cancer (NSCLC)

A study investigating the effects of Eupalinolide A (EA) on NSCLC cell lines A549 and H1299 demonstrated its ability to inhibit cell viability both alone and in combination with cisplatin. Treatment with various concentrations of EA alongside 30 μM of cisplatin for 24 hours resulted in a significant, dose-dependent reduction in cell number and notable morphological alterations, highlighting a potent suppressive effect on NSCLC cell proliferation[1].

Quantitative Analysis of Synergistic Effects

While the referenced study confirms a combined suppressive effect, it does not provide specific quantitative synergy values such as the Combination Index (CI) or Dose Reduction Index (DRI). Such values are crucial for definitively classifying the interaction as synergistic, additive, or antagonistic.

Experimental Protocols

Cell Viability Assay:

  • Cell Lines: A549 and H1299 human non-small cell lung cancer cell lines.

  • Treatment: Cells were treated with varying concentrations of Eupalinolide A and a fixed concentration of cisplatin (30 μM) for 24 hours. A DMSO-treated group served as the control.

  • Analysis: Cell viability was assessed by observing morphological changes and quantifying the reduction in cell number compared to the control group[1]. Further quantitative analysis would typically involve assays like the MTT or CCK-8 assay to determine IC50 values for each compound and the combination, which are then used to calculate CI values.

Signaling Pathway

The anticancer effects of Eupalinolide A in NSCLC have been linked to the induction of ferroptosis and apoptosis, mediated through the AMPK/mTOR/SCD1 signaling pathway[1].

cluster_0 Eupalinolide A Action EA Eupalinolide A AMPK AMPK EA->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits SCD1 SCD1 mTOR->SCD1 Inhibits Ferroptosis Ferroptosis SCD1->Ferroptosis Inhibits Apoptosis Apoptosis SCD1->Apoptosis Inhibits

Caption: Eupalinolide A signaling pathway in NSCLC.

Eupalinolide B and Elesclomol (B1671168) in Pancreatic Cancer

In a study on pancreatic cancer cells, Eupalinolide B (EB) was found to significantly enhance the cell death induced by elesclomol (ES), a known cuproptosis inducer[2]. This suggests a synergistic interaction that potentiates the anticancer effects of elesclomol.

Quantitative Analysis of Synergistic Effects

The study demonstrated that the combination of 5 μM of EB and 50 nM of ES led to a significant enhancement of ES-induced cell death[2]. While a formal CI value was not reported, the observed enhancement of cytotoxicity points towards a synergistic relationship.

Experimental Protocols

Cell Viability and Functional Assays:

  • Cell Lines: Pancreatic cancer cell lines (e.g., MiaPaCa-2 and PANC-1).

  • Treatment: Cells were treated with Eupalinolide B (5 μM) and elesclomol (50 nM), both individually and in combination.

  • Assays:

    • CCK8 Assay: To evaluate the effect on cell viability.

    • Wound Healing Assay: To assess the impact on cell migration.

    • Transwell Assay: To measure the effect on cell invasion[2].

Signaling Pathway

The synergistic effect of Eupalinolide B and elesclomol is linked to the induction of cuproptosis, a form of regulated cell death dependent on copper, and the generation of reactive oxygen species (ROS)[2].

cluster_1 Eupalinolide B and Elesclomol Synergy EB Eupalinolide B ROS ↑ Reactive Oxygen Species (ROS) EB->ROS Cuproptosis Cuproptosis EB->Cuproptosis ES Elesclomol Copper Copper-dependent Mechanism ES->Copper ES->Cuproptosis ROS->Cuproptosis Copper->Cuproptosis

Caption: Synergistic mechanism of Eupalinolide B and Elesclomol.

General Experimental Workflow for Assessing Synergy

The determination of synergistic effects between a Eupalinolide and a chemotherapy drug typically follows a structured experimental workflow.

cluster_2 Experimental Workflow for Synergy Assessment A 1. Determine IC50 values for individual drugs B 2. Treat cells with drug combinations at various ratios A->B C 3. Assess cell viability (e.g., MTT, CCK-8) B->C D 4. Calculate Combination Index (CI) using Chou-Talalay method C->D E 5. Interpret Results: CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism D->E

Caption: General workflow for determining drug synergy.

Conclusion

The available preclinical data on Eupalinolide A and B strongly suggest that the Eupalinolide family of compounds holds promise as synergistic partners for conventional chemotherapy. Their ability to induce various forms of cell death, including apoptosis and cuproptosis, through distinct signaling pathways provides a strong rationale for further investigation. Future studies should focus on quantifying the synergistic interactions of this compound with a broader range of chemotherapy drugs and validating these findings in in vivo models to pave the way for potential clinical applications. The development of combination therapies involving Eupalinolides could lead to more effective cancer treatments with potentially reduced side effects.

References

Eupalinolide Analogs Demonstrate Preclinical Anti-Tumor Efficacy In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer therapeutics has led to the investigation of various natural compounds. Among these, sesquiterpene lactones isolated from Eupatorium lindleyanum DC., particularly Eupalinolide analogs, have shown promising anti-tumor activities in preclinical in vivo models. This guide provides a comparative overview of the in vivo validation of the anti-tumor effects of several Eupalinolide derivatives—Eupalinolide A, B, J, and O—and compares their efficacy with established chemotherapeutic agents where applicable.

Comparative Efficacy of Eupalinolide Analogs

The following table summarizes the quantitative data from various in vivo studies, highlighting the anti-tumor efficacy of different Eupalinolide analogs across various cancer models.

CompoundCancer TypeAnimal ModelDosageKey FindingsReference
Eupalinolide A Non-Small Cell Lung Cancer (NSCLC)Xenograft Mouse Model25 mg/kgDecreased tumor weight and volume by over 60%.[1][2][1][2]
Hepatocellular CarcinomaXenograft Mouse ModelNot specifiedSignificantly inhibited tumor growth.[3][4][5]
Eupalinolide B Laryngeal CancerXenograft Mouse ModelNot specifiedSignificantly suppressed tumor growth.[6]
Pancreatic CancerXenograft Mouse ModelNot specifiedReduced pancreatic cancer tumor growth.[7][8]
Eupalinolide J Cancer Metastasis Modelin vivo modelNot specifiedExhibited a good inhibitory effect on cancer cell metastasis.[9][9][10]
Eupalinolide O Triple-Negative Breast Cancer (TNBC)TNBC-tumor bearing miceHigh-doseRemarkably lower fluorescent intensity of tumors compared to control.[11][11]
Adriamycin (Doxorubicin) Triple-Negative Breast Cancer (TNBC)TNBC-tumor bearing miceNot specifiedRemarkably lower fluorescent intensity of tumors compared to control.[11][11]

Detailed Experimental Protocols

A comprehensive understanding of the experimental design is crucial for interpreting the presented data. Below are the detailed methodologies for the key in vivo experiments cited in this guide.

Eupalinolide A in Non-Small Cell Lung Cancer (NSCLC)
  • Animal Model: A mouse tumor xenograft model was utilized.[1][2]

  • Cell Lines: A549 and H1299 human NSCLC cell lines were used for tumor induction.[1]

  • Drug Administration: Eupalinolide A was administered at a concentration of 25 mg/kg.[1][2]

  • Assessment of Tumor Growth: Tumor volume and weight were measured to evaluate the anti-tumor effect.[1][2] The study also assessed body weight to monitor toxicity.[1][2]

Eupalinolide O in Triple-Negative Breast Cancer (TNBC)
  • Animal Model: TNBC-tumor bearing mice were used.[11]

  • Cell Lines: MDA-MB-231 or MDA-MB-453 human TNBC cell lines were injected into the mice.[11]

  • Drug Administration: Eupalinolide O was administered at both low and high doses. Adriamycin was used as a positive control.[11]

  • Assessment of Tumor Growth: An in vivo bioluminescence imaging system was used to observe the fluorescent intensity of the tumors, which correlates with tumor size.[11]

Eupalinolide B in Laryngeal Cancer
  • Animal Model: Xenograft models were established with TU212 laryngeal cancer cells.[6]

  • Drug Administration: The specific dosage of Eupalinolide B was not detailed in the available abstract.

  • Assessment of Tumor Growth: Tumor volume was measured throughout the treatment period.[6] Mouse body weight and hematoxylin-eosin staining of major organs were used to assess toxicity.[6]

Signaling Pathways and Mechanisms of Action

The anti-tumor effects of Eupalinolide analogs are attributed to their modulation of various signaling pathways.

Eupalinolide A has been shown to induce apoptosis and ferroptosis in NSCLC cells by targeting the AMPK/mTOR/SCD1 signaling pathway.[1][2] It also induces autophagy in hepatocellular carcinoma cells via the ROS/ERK signaling pathway.[3][4][5] Eupalinolide J inhibits cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3.[9][10] Eupalinolide O induces apoptosis in TNBC cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[11]

G cluster_EA Eupalinolide A cluster_EJ Eupalinolide J cluster_EO Eupalinolide O EA Eupalinolide A EA_ROS ROS EA->EA_ROS EA_AMPK AMPK EA->EA_AMPK EA_ROS->EA_AMPK EA_ERK ERK EA_ROS->EA_ERK EA_mTOR mTOR EA_AMPK->EA_mTOR EA_SCD1 SCD1 EA_mTOR->EA_SCD1 EA_Apoptosis Apoptosis EA_SCD1->EA_Apoptosis EA_Ferroptosis Ferroptosis EA_SCD1->EA_Ferroptosis EA_Autophagy Autophagy EA_ERK->EA_Autophagy EJ Eupalinolide J EJ_STAT3 STAT3 EJ->EJ_STAT3 EJ_Ubiquitin Ubiquitin-Dependent Degradation EJ_STAT3->EJ_Ubiquitin EJ_Metastasis Metastasis EJ_Ubiquitin->EJ_Metastasis EO Eupalinolide O EO_ROS ROS Generation EO->EO_ROS EO_Akt Akt EO_ROS->EO_Akt EO_p38 p38 MAPK EO_ROS->EO_p38 EO_Apoptosis Apoptosis EO_Akt->EO_Apoptosis EO_p38->EO_Apoptosis

Caption: Signaling pathways modulated by Eupalinolide analogs.

Experimental Workflow

The general workflow for the in vivo validation of the anti-tumor effects of Eupalinolide analogs is depicted below.

G Start Cancer Cell Line Selection Implantation Implantation of Cancer Cells into Animal Model Start->Implantation Tumor_Growth Tumor Establishment (Xenograft) Implantation->Tumor_Growth Grouping Randomization into Treatment Groups (Control, Eupalinolide, Comparator) Tumor_Growth->Grouping Treatment Drug Administration Grouping->Treatment Monitoring Monitoring of Tumor Growth and Animal Well-being Treatment->Monitoring Endpoint Endpoint Measurement (Tumor Volume/Weight, etc.) Monitoring->Endpoint Analysis Data Analysis and Statistical Evaluation Endpoint->Analysis Conclusion Conclusion on Anti-Tumor Efficacy Analysis->Conclusion

Caption: General workflow for in vivo anti-tumor efficacy studies.

References

Safety Operating Guide

Navigating the Safe Disposal of Eupalinolide I in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Eupalinolide I, a natural compound of interest in drug development, requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. Due to its potential biological activity, it is imperative to treat this compound as a hazardous chemical and follow established protocols for chemical waste management. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Hazard Assessment and Safety Precautions

Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Management: In the event of a spill, collect the material using an appropriate absorbent and dispose of it as hazardous waste. Avoid generating dust.

Proper Disposal Procedures for this compound

The disposal of this compound must be managed through an approved hazardous waste disposal program. Under no circumstances should it be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, as hazardous chemical waste.

    • Segregate this compound waste from other waste streams to prevent unintended chemical reactions. Do not mix it with incompatible materials such as strong acids or bases[2].

  • Container Selection and Labeling:

    • Use a dedicated, compatible, and leak-proof container for collecting this compound waste. The container should be in good condition with a secure screw-on cap[2][3].

    • For solid waste, the original manufacturer's container can be used[3]. For solutions, use a container made of a material that will not react with the solvent.

    • Clearly label the waste container with a "Hazardous Waste" label, identifying the contents as "this compound" and listing all components of any solution.

  • Waste Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[2].

    • The SAA should be a secondary containment system, such as a tray, capable of holding the entire volume of the container in case of a leak[3].

    • Keep the waste container closed except when adding waste[3].

  • Disposal Request and Pickup:

    • Once the waste container is full or has been in storage for a designated period (check your institution's guidelines, often not to exceed one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office[2].

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Quantitative Data Summary

Hazard Classification (based on Eupalinolide H)GHS ClassificationPrecautionary Statements
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[1][4]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

This data is based on the Safety Data Sheet for the related compound Eupalinolide H and should be used as a conservative estimate for this compound in the absence of specific data.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found. The recommended procedure is to follow standard hazardous chemical waste disposal guidelines as outlined by your institution's Environmental Health and Safety department and regulatory bodies such as the Environmental Protection Agency (EPA).

This compound Disposal Workflow

Eupalinolide_I_Disposal_Workflow cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal start This compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from other waste streams identify->segregate container Select Compatible Container segregate->container label_waste Label with 'Hazardous Waste' & Contents container->label_waste store_saa Store in Satellite Accumulation Area (SAA) label_waste->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment request_pickup Request EHS Pickup secondary_containment->request_pickup end Proper Disposal by EHS request_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.